(R)-MPH-220
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |
InChI |
InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m0/s1 |
InChI 键 |
KUIAFBSRBMWQQP-FQEVSTJZSA-N |
手性 SMILES |
CC1=CC2=C(S1)N=C3[C@@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |
规范 SMILES |
CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |
产品来源 |
United States |
Foundational & Exploratory
(R)-MPH-220: A Technical Overview of the Less Active Enantiomer of a Novel Myosin-II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220 is one of the enantiomers of MPH-220, a novel small molecule inhibitor of fast skeletal muscle myosin-II. While its counterpart, the (S)-enantiomer, has been identified as the biologically active form responsible for inducing muscle relaxation, a comprehensive understanding of the properties and behavior of the (R)-enantiomer is crucial for a complete pharmacological profile of MPH-220. This technical guide provides an in-depth overview of the chemical structure, and the limited available data on the physicochemical and pharmacological properties of this compound. The information is presented to aid researchers and drug development professionals in their understanding of the stereoselectivity of this important myosin inhibitor.
Chemical Structure and Properties
This compound is a stereoisomer of MPH-220, a compound with the chemical formula C₂₀H₂₁N₃O₃S. The "(R)" designation refers to the specific spatial arrangement of atoms around its chiral center.
Table 1: Physicochemical Properties of MPH-220
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃S | N/A |
| Molecular Weight | 383.46 g/mol | N/A |
| SMILES Notation | O[C@@]12C(N(C3=CC=C(N4CCOCC4)C=C3)CC2)=NC5=C(C=C(S5)C)C1=O | N/A |
Note: The provided SMILES notation represents a specific stereoisomer, and based on available biological activity data, it is presumed to be the active (S)-enantiomer.
Pharmacological Properties
The primary pharmacological target of MPH-220 is the fast skeletal muscle myosin II motor domain. The inhibitory activity of MPH-220 is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.
In Vitro Activity
In Vivo Activity
In vivo studies in rats have demonstrated that the (R)(+)-enantiomer of MPH-220 exhibits a fourfold weaker muscle force relaxation effect compared to the (S)(-)-enantiomer[1]. This marked difference in in vivo efficacy is a key indicator of the stereospecificity of MPH-220's biological action.
Table 2: Comparative In Vivo Efficacy of MPH-220 Enantiomers
| Enantiomer | Relative Muscle Force Relaxation | Source |
| (S)-(-)-MPH-220 | High | [1] |
| (R)-(+)-MPH-220 | Fourfold weaker than (S)-enantiomer | [1] |
Pharmacokinetics and Tissue Distribution
The observed difference in in vivo activity between the enantiomers is attributed to disparities in their tissue distribution. Studies have shown that the less active (R)(+)-enantiomer has a significantly lower accumulation in skeletal muscle tissue compared to the (S)(-)-enantiomer[1]. This suggests that the stereochemistry of MPH-220 influences its distribution to the target tissue, which in turn dictates its pharmacological effect. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion specifically for the (R)-enantiomer are not extensively documented.
Mechanism of Action
MPH-220 acts by binding to the blebbistatin-binding cleft of the fast skeletal muscle myosin II motor domain[1]. This binding event is thought to stabilize a state of the myosin motor that has a low affinity for actin, thereby preventing the cross-bridge cycling that leads to muscle contraction. The significant difference in activity between the (R) and (S) enantiomers suggests that the precise stereochemical fit within this binding pocket is critical for effective inhibition.
Figure 1: Proposed mechanism of stereoselective inhibition of the myosin ATPase cycle by MPH-220 enantiomers.
Experimental Protocols
Detailed, publicly available protocols for the specific synthesis and testing of this compound are limited. The following are generalized methodologies that would be applicable for the study of this compound.
Chiral Separation of MPH-220 Enantiomers
A common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).
Objective: To resolve and isolate the (R) and (S) enantiomers of MPH-220 from a racemic mixture.
Materials:
-
Racemic MPH-220
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Dissolve a small amount of racemic MPH-220 in a suitable solvent.
-
Equilibrate the chiral HPLC column with the chosen mobile phase.
-
Inject the dissolved sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers will have different retention times, allowing for their separation and collection.
-
The identity of the (R)-enantiomer can be confirmed using polarimetry or by comparison to a stereochemically defined standard, if available.
Figure 2: Workflow for the chiral separation of MPH-220 enantiomers.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is inhibited by MPH-220.
Objective: To determine the inhibitory effect of this compound on the ATPase activity of fast skeletal muscle myosin II.
Materials:
-
Purified fast skeletal muscle myosin II
-
Purified this compound
-
ATP
-
Assay buffer (containing Mg²⁺, K⁺, and a pH buffer)
-
Phosphate detection reagent (e.g., malachite green)
Procedure:
-
Pre-incubate the myosin enzyme with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Allow the reaction to proceed for a set period at a controlled temperature.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Compare the ATPase activity in the presence of this compound to a control without the inhibitor to determine the percent inhibition.
-
An IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration.
In Vivo Muscle Force Measurement in Rats
This protocol assesses the effect of this compound on muscle function in a living animal model.
Objective: To measure the reduction in isometric muscle force in rats following administration of this compound.
Materials:
-
Anesthetized rats
-
This compound formulation for administration (e.g., oral gavage)
-
Force transducer
-
Nerve stimulator and electrodes
-
Data acquisition system
Procedure:
-
Anesthetize the rat and securely position the limb to be tested.
-
Isolate the tendon of the target muscle (e.g., tibialis anterior) and attach it to a force transducer.
-
Place stimulating electrodes on the nerve innervating the muscle.
-
Measure the baseline maximal isometric tetanic force by delivering a high-frequency electrical stimulus to the nerve.
-
Administer a defined dose of this compound to the rat.
-
At various time points after administration, repeat the muscle force measurements.
-
The percentage reduction in muscle force compared to the baseline measurement indicates the in vivo activity of this compound.
Conclusion
The available evidence strongly indicates that this compound is the significantly less active enantiomer of the potent fast skeletal muscle myosin II inhibitor, MPH-220. Its reduced efficacy in vivo is primarily due to lower accumulation in the target muscle tissue. While detailed quantitative data on the isolated (R)-enantiomer is limited, its study is essential for a thorough understanding of the structure-activity relationship and stereoselectivity of this class of inhibitors. Further research focusing on the specific binding kinetics and pharmacokinetic profile of this compound would provide a more complete picture and could inform the development of future myosin modulators.
References
An In-depth Technical Guide on the Mechanism of Action of (R)-MPH-220 on Skeletal Myosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the pharmacologically active R-enantiomer of MPH-220, a novel, orally bioavailable small molecule that acts as a highly selective inhibitor of fast skeletal muscle myosin II.[1][2] This technical guide delineates the core mechanism of action of this compound, its profound selectivity for fast skeletal muscle myosin isoforms, and its potential as a therapeutic agent for conditions characterized by muscle spasticity and stiffness.[3][4] By directly targeting the force-generating machinery within muscle cells, this compound represents a paradigm shift from conventional muscle relaxants that act on the central nervous system.[3] This document provides a comprehensive overview of the quantitative data supporting its mechanism, detailed experimental protocols for key assays, and visualizations of the critical molecular interactions and experimental workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the motor domain of fast skeletal muscle myosin II, the protein responsible for generating force and contraction in fast-twitch muscle fibers.[3] The binding of this compound stabilizes the myosin in a pre-powerstroke state, effectively preventing the conformational changes necessary for force production and subsequent muscle contraction.[3][5] This leads to a reduction in the actin-activated ATPase activity of the myosin, which is the direct source of energy for muscle contraction.[2][6]
The remarkable selectivity of this compound for fast skeletal myosin over other myosin isoforms, such as cardiac and smooth muscle myosins, is a cornerstone of its therapeutic potential.[3][7] This selectivity is conferred by a single amino acid difference in the drug-binding pocket. Fast skeletal myosin isoforms possess a leucine residue at a key position within the binding site, whereas cardiac, smooth, and non-muscle myosins have a bulkier phenylalanine residue at the equivalent position.[3][5] The morpholino group of this compound fits snugly into the pocket created by the smaller leucine residue but experiences steric hindrance with the larger phenylalanine, thus preventing its binding to other myosin isoforms.[3][5] This exquisite selectivity minimizes the risk of off-target effects, particularly on cardiac function.[6]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of small molecule inhibition of Plasmodium falciparum myosin A informs antimalarial drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-MPH-220: An In-Depth Technical Guide to an Inactive Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPH-220 is a novel, first-in-class antispastic agent that directly targets the effector proteins of muscle contraction, the actomyosin system, offering a promising alternative to centrally acting muscle relaxants.[1] As a chiral molecule, MPH-220 exists as two enantiomers, (R)-MPH-220 and (S)-MPH-220. This technical guide provides a comprehensive overview of the available scientific data demonstrating that the pharmacological activity of MPH-220 resides almost exclusively in the (S)-enantiomer, rendering this compound a significantly less active, or effectively inactive, enantiomer. This document synthesizes findings on the differential effects of these enantiomers on skeletal muscle function, supported by in vivo data. While specific quantitative data on the differential inhibition of myosin ATPase by the individual enantiomers are not publicly available, the profound in vivo differences strongly support stereospecific activity. This guide also outlines the general experimental protocols for the characterization of such enantiomers.
Introduction: The Significance of Chirality in Drug Development
Chirality is a critical consideration in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The development of single-enantiomer drugs is often pursued to optimize efficacy and safety. MPH-220, a selective inhibitor of fast skeletal myosin-2 isoforms, presents a clear case of stereospecific activity, where the (S)-enantiomer is the primary contributor to its muscle-relaxant effects.[2]
Mechanism of Action of MPH-220
MPH-220 exerts its muscle relaxant effect by directly inhibiting the ATPase activity of fast skeletal myosin-2 isoforms.[2] This targeted action prevents the cross-bridge cycling that underlies muscle contraction, leading to muscle relaxation. A key advantage of this peripheral mechanism is the avoidance of neurological and cardiovascular side effects often associated with centrally acting muscle relaxants.[1] Furthermore, because MPH-220 does not affect slow skeletal myosin isoforms, it does not cause complete loss of muscle tone, which is a significant safety benefit.[2] The selectivity of MPH-220 for skeletal over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the myosin heavy chain.[2][3]
Comparative Pharmacology of this compound and (S)-MPH-220
In vivo studies have demonstrated a significant difference in the pharmacological activity of the (R) and (S) enantiomers of MPH-220.
In Vivo Muscle Force Relaxation
Studies in animal models have shown that the S(-) enantiomer of MPH-220 is substantially more effective at reducing muscle force than the R(+) enantiomer.[2] Specifically, the R(+) enantiomer exhibits a fourfold weaker force relaxation effect.[1] This pronounced difference in in vivo activity is the most direct evidence of the stereoselective action of MPH-220. The force-relaxing effect of the racemic mixture is consequently significantly lower than that of the pure S(-) enantiomer.[2]
Pharmacokinetic Differences
The disparity in in vivo activity is, at least in part, explained by differences in the tissue accumulation of the two enantiomers. The accumulation of the R(+) enantiomer in skeletal muscle is significantly lower than that of the S(-) enantiomer.[1] This suggests that the higher affinity of the S(-) enantiomer for fast skeletal myosin isoforms may lead to its preferential retention in the target tissue.
Quantitative Data Summary
While specific IC50 values for the inhibition of myosin ATPase by the individual enantiomers of MPH-220 are not available in the public domain, the in vivo data provides a clear qualitative and semi-quantitative comparison.
| Parameter | (S)-MPH-220 | This compound | Racemic MPH-220 |
| In Vivo Hindlimb Force Reduction (Rat) | ~70% reduction | Fourfold weaker than (S)-enantiomer | ~40% reduction |
| Skeletal Muscle Accumulation | High | Significantly lower than (S)-enantiomer | Not specified |
Experimental Protocols
Detailed experimental protocols for the specific analysis of MPH-220 enantiomers are proprietary. However, this section outlines the general methodologies that are standard in the field for the characterization of such chiral compounds.
Synthesis and Chiral Resolution of Enantiomers
The synthesis of racemic MPH-220 would likely involve a multi-step organic synthesis process. The resolution of the enantiomers can be achieved using several standard techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers on both an analytical and preparative scale. A chiral stationary phase (CSP) is used to differentially interact with the (R) and (S) enantiomers, leading to different retention times.
-
Typical Protocol:
-
Dissolve the racemic MPH-220 in a suitable solvent.
-
Inject the sample onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak®).
-
Elute with a mobile phase (e.g., a mixture of hexane and isopropanol) under isocratic or gradient conditions.
-
Detect the separated enantiomers using a UV detector.
-
Collect the fractions corresponding to each enantiomer for further studies.
-
-
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
In Vitro Myosin ATPase Activity Assay
To quantify the inhibitory activity of each enantiomer, an in vitro actin-activated myosin ATPase assay would be performed. This assay measures the rate of ATP hydrolysis by myosin in the presence of actin.
-
Typical Protocol:
-
Purify fast skeletal myosin and actin from a suitable source (e.g., rabbit psoas muscle).
-
In a reaction buffer, combine myosin, actin, and varying concentrations of the test compound (this compound, (S)-MPH-220, or racemic MPH-220).
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method (e.g., malachite green assay).
-
Plot the rate of ATPase activity as a function of inhibitor concentration to determine the IC50 value for each enantiomer.
-
In Vivo Muscle Force Measurement
The in vivo efficacy of the enantiomers is assessed by measuring their effect on skeletal muscle force in an animal model, such as the rat.
-
Typical Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Surgically expose the tendon of a hindlimb muscle (e.g., tibialis anterior or gastrocnemius).
-
Attach the tendon to a force transducer to measure isometric contraction force.
-
Stimulate the corresponding nerve (e.g., sciatic nerve) with electrodes to elicit maximal muscle contraction.
-
Administer the test compound (e.g., orally or via injection) and record the muscle force at various time points after administration.
-
Calculate the percentage reduction in muscle force compared to the pre-drug baseline.
-
Visualizations
Logical Relationship of MPH-220 Enantiomers
Caption: Logical flow from racemic MPH-220 to its active and inactive enantiomers.
Experimental Workflow for Enantiomer Characterization
Caption: Workflow for the synthesis, separation, and characterization of MPH-220 enantiomers.
Signaling Pathway of MPH-220 Action
Caption: Signaling pathway illustrating the differential effects of MPH-220 enantiomers.
Conclusion
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of in vivo muscle operating lengths and passive stiffness in rat hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating in vivo force and work production of rat medial gastrocnemius at varying locomotor speeds using a muscle avatar - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity of (R)-MPH-220 versus (S)-MPH-220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylphenidate (MPH), a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule with four possible stereoisomers. Commercially available formulations have evolved from mixtures of stereoisomers to the predominant use of the threo racemate, and further to the single, more active enantiomer. This technical guide provides an in-depth analysis of the stereoselectivity of the threo enantiomers of methylphenidate: (R,R)-threo-methylphenidate, herein referred to as (R)-MPH-220 (also known as d-threo-methylphenidate or dexmethylphenidate), and (S,S)-threo-methylphenidate, or (S)-MPH-220 (l-threo-methylphenidate). It is widely accepted that the therapeutic efficacy of methylphenidate is primarily attributed to the (R)-enantiomer. This document will explore the pharmacological basis for this stereoselectivity, presenting quantitative data on binding affinities and functional activity, detailed experimental methodologies, and visual representations of the underlying neurochemical pathways and experimental workflows.
Introduction
Methylphenidate hydrochloride contains two chiral centers, giving rise to four stereoisomers: (R,R)-threo, (S,S)-threo, (R,S)-erythro, and (S,R)-erythro. The erythro isomers were found to be associated with adverse cardiovascular effects and were subsequently removed from formulations. Consequently, modern formulations of racemic methylphenidate consist of a 1:1 mixture of the d-threo and l-threo enantiomers. Extensive research has demonstrated that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo enantiomer, this compound. This stereoselectivity is evident in its interactions with the primary molecular targets of the drug: the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Quantitative Pharmacological Data
The differential effects of this compound and (S)-MPH-220 are most evident in their binding affinities and functional inhibition of DAT and NET. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibitory Potency (IC50, nM) of Methylphenidate Enantiomers at Monoamine Transporters in Rat Brain Membranes
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound (d-threo) | 33 | 244 | >50,000 |
| (S)-MPH-220 (l-threo) | 540 | 5100 | >50,000 |
Data from an in vitro study assessing the affinity of MPH for different transporters in rat brain membranes.
Table 2: Binding Affinity (Ki, nM) of Racemic Methylphenidate for Monoamine Transporters
| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| dl-threo-Methylphenidate | 38 | 193 |
In vitro affinity of racemic MPH.
Mechanism of Action: Stereoselective Inhibition of Dopamine and Norepinephrine Transporters
The primary mechanism of action for methylphenidate is the blockade of DAT and NET in the presynaptic neuronal membrane. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission in brain regions associated with attention, executive function, and arousal, such as the prefrontal cortex and striatum.
The stereoselectivity of this action is profound. This compound exhibits a significantly higher affinity for both DAT and NET compared to (S)-MPH-220. In vivo studies in humans using positron emission tomography (PET) have shown that clinically relevant doses of methylphenidate lead to significant occupancy of both DAT and NET. Furthermore, PET studies comparing the individual enantiomers revealed that [11C]d-threo-methylphenidate specifically binds to dopamine-rich regions like the basal ganglia, while the binding of [11C]l-threo-methylphenidate is diffuse and non-specific throughout the brain.
Signaling Pathway Diagram
Caption: Stereoselective action of MPH enantiomers at the synapse.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the stereoselectivity of methylphenidate enantiomers.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To quantify the affinity of this compound and (S)-MPH-220 for DAT and NET.
Methodology:
-
Tissue Preparation: Brain regions rich in the target transporter are dissected (e.g., striatum for DAT, frontal cortex for NET). The tissue is homogenized in a suitable buffer and centrifuged to isolate cell membranes, which are then resuspended.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or (S)-MPH-220).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
These functional assays measure the ability
(R)-MPH-220: A Comprehensive Technical Guide to its Allosteric Binding Site on Myosin-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is a potent and highly selective allosteric inhibitor of fast skeletal muscle myosin-2, a key protein responsible for muscle contraction. This document provides an in-depth technical overview of the binding site of this compound on myosin-2, detailing the molecular basis of its selectivity and mechanism of action. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on myosin-2 inhibitors and related therapeutic areas.
Introduction
Myosin-2 is a molecular motor that converts chemical energy from ATP hydrolysis into mechanical force, driving muscle contraction and various cellular processes. The myosin-2 family comprises several isoforms, including skeletal, cardiac, and non-muscle myosins. Due to the high degree of structural similarity among these isoforms, developing selective inhibitors has been a significant challenge. This compound, a derivative of the pan-myosin-2 inhibitor blebbistatin, represents a breakthrough in achieving isoform selectivity, specifically targeting fast skeletal muscle myosin-2. This selectivity makes it a promising candidate for therapeutic applications requiring muscle relaxation without cardiac side effects.
This compound Binding Site and Mechanism of Action
This compound binds to an allosteric pocket on the myosin-2 motor domain known as the blebbistatin-binding cleft.[1][2][3] This pocket is located at the apex of the 50-kDa cleft and is crucial for the conformational changes that occur during the ATP hydrolysis cycle. By binding to this site, this compound stabilizes the myosin-ADP-Pi complex in a pre-powerstroke state, thereby inhibiting the release of inorganic phosphate (Pi).[1] This inhibition of Pi release prevents the transition to a strongly actin-bound, force-producing state, leading to muscle relaxation.
The remarkable selectivity of this compound for fast skeletal muscle myosin-2 is attributed to a single amino acid difference within the binding pocket.[1][2] In fast skeletal myosin isoforms (e.g., MyHC IIa, IIb, and IId), a leucine residue (Leu476 in rabbit skeletal muscle myosin) is present at a key position within the HP-helix.[1][3] In contrast, other myosin-2 isoforms, including cardiac and non-muscle myosins, possess a bulkier phenylalanine residue at the equivalent position.[1][2] The morpholine ring of this compound fits snugly into the binding pocket when leucine is present but experiences steric hindrance with the larger phenylalanine residue, thus preventing high-affinity binding to other myosin-2 isoforms.[3]
The crystal structure of the rabbit fast skeletal muscle myosin-2b motor domain in complex with this compound has been resolved and is available in the Protein Data Bank under the accession code 6YSY .
Signaling Pathway of Myosin-2 Inhibition by this compound
Quantitative Data
The inhibitory activity of this compound and its less active (S)-enantiomer has been quantified against various myosin-2 isoforms. The following tables summarize the available data.
Table 1: Inhibition of Myosin-2 Isoforms by MPH-220
| Myosin Isoform | Compound | Inhibition | IC50 / Ki | Source |
| Human Fast Skeletal (m. vastus lateralis) | This compound | ~70% | Not Reported | [1] |
| Human Mixed Skeletal (m. soleus) | This compound | ~29% | Not Reported | [1] |
| Human β-Cardiac | This compound | No significant inhibition | Not Reported | [1][2] |
| Rabbit Fast Skeletal | This compound | Significant Inhibition | Not Reported | [2] |
| Porcine Cardiac | This compound | No significant inhibition | Not Reported | [2] |
| Smooth Muscle | This compound | No significant inhibition | Not Reported | [2] |
| Non-muscle IIA, IIB, IIC | This compound | No significant inhibition | Not Reported | [2] |
| Human Fast Skeletal (m. vastus lateralis) | Blebbistatin | >90% | Not Reported | [1][2] |
| Human β-Cardiac | Blebbistatin | >90% | Not Reported | [1][2] |
Experimental Protocols
Actin-Activated ATPase Assay
This protocol outlines the general steps for determining the IC50 of a myosin inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the actin-activated ATPase activity of myosin by 50%.
Materials:
-
Purified myosin-2 subfragment 1 (S1) or heavy meromyosin (HMM)
-
Actin, purified and polymerized
-
ATP
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM KCl, 5 mM MgCl2)
-
Phosphate detection reagent (e.g., Malachite green or a coupled enzymatic assay system)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a reaction mixture containing myosin and actin in the assay buffer at concentrations determined to be in the linear range of the assay.
-
-
Assay Setup:
-
Add the inhibitor dilutions to the wells of the microplate. Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Add the myosin-actin reaction mixture to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the myosin.
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.
-
-
Measure Phosphate Release:
-
At various time points, or at a single endpoint within the linear range of the reaction, stop the reaction and measure the amount of inorganic phosphate released using a suitable detection method.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Normalize the data to the no-inhibitor control (set to 100% activity).
-
Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for ATPase Assay
X-ray Crystallography of Myosin-Inhibitor Complex
This protocol provides a general outline for obtaining the crystal structure of a myosin motor domain in complex with a small molecule inhibitor.
Objective: To determine the three-dimensional structure of the myosin-(R)-MPH-220 complex.
Materials:
-
Purified myosin-2 motor domain construct (S1 or a similar fragment) at high concentration and purity.
-
This compound.
-
Crystallization screening solutions.
-
Cryoprotectant.
-
X-ray diffraction equipment (synchrotron source is preferred).
Procedure:
-
Protein Preparation:
-
Express and purify a stable construct of the myosin motor domain.
-
-
Complex Formation (Co-crystallization):
-
Incubate the purified myosin motor domain with a molar excess of this compound. It is also common to include a non-hydrolyzable ATP analog (e.g., ADP-vanadate) to trap the myosin in a specific conformational state.
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization screening solutions.
-
Incubate the trials under stable temperature conditions and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest suitable crystals from the crystallization drops.
-
Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal in the X-ray beam.
-
Collect a complete diffraction dataset by rotating the crystal in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Use molecular replacement with a known myosin structure as a search model to solve the phase problem.
-
Build the atomic model of the myosin-(R)-MPH-220 complex into the electron density map and refine the structure.
-
Workflow for X-ray Crystallography
Structure-Activity Relationship (SAR)
The development of this compound from the parent compound blebbistatin highlights key structural features that govern potency and selectivity.
-
Chirality at C7: The (S)-enantiomer of blebbistatin is the active form. Similarly, this compound is the more potent enantiomer.
-
The Morpholine Ring: The addition of the morpholine ring to the blebbistatin scaffold was a key modification in the design of MPH-220. This group is crucial for the selective interaction with the leucine residue in fast skeletal myosin-2 and creates a steric clash with the phenylalanine in other isoforms.
-
Substitutions on the Tricyclic Core: Modifications to the aromatic rings of the blebbistatin core can influence potency and pharmacokinetic properties. For instance, substitutions on the D-ring have been shown to modulate isoform specificity and metabolic stability.
Logical Relationship for Myosin-2 Isoform Selectivity
Conclusion
This compound is a highly selective allosteric inhibitor of fast skeletal muscle myosin-2 that binds to the blebbistatin-binding cleft. Its selectivity is conferred by a single leucine residue in the binding pocket of fast skeletal myosin isoforms, which is absent in other myosins. By stabilizing the pre-powerstroke state of the myosin ATPase cycle, this compound effectively uncouples ATP hydrolysis from force production, leading to muscle relaxation. The detailed understanding of its binding site and mechanism of action provides a strong foundation for the development of next-generation myosin-2 inhibitors with tailored isoform specificity for a range of therapeutic applications.
References
(R)-MPH-220 as a Blebbistatin Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the inactive enantiomer of MPH-220, a next-generation, orally active, and highly selective inhibitor of fast skeletal muscle myosin-2. As a derivative of the well-characterized myosin II inhibitor blebbistatin, MPH-220 was developed to overcome the limitations of the parent compound, such as poor solubility, phototoxicity, and cytotoxicity. The stereospecificity of MPH-220's activity, with the (S)-enantiomer being the active form and the (R)-enantiomer serving as a crucial negative control, underscores the precise molecular interactions required for myosin inhibition. This technical guide provides an in-depth overview of this compound in the context of its active counterpart and the broader class of blebbistatin derivatives, focusing on its chemical properties, mechanism of action, and its role in experimental design. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Introduction: The Evolution from Blebbistatin
Blebbistatin is a well-established, selective inhibitor of myosin II, the motor protein responsible for muscle contraction and various forms of cell motility.[1][2] Despite its widespread use as a research tool, the practical application of blebbistatin is hampered by several unfavorable properties, including:
-
Poor aqueous solubility: Limiting its use in biological assays.[3]
-
Inherent fluorescence: Interfering with fluorescence-based experiments.[2]
-
Phototoxicity and Cytotoxicity: Causing cell damage upon exposure to light and at higher concentrations.[3][4]
-
Photodegradation: Leading to inconsistent results.[1]
These limitations have spurred the development of numerous blebbistatin derivatives with improved physicochemical and pharmacological profiles.[1][5] MPH-220 represents a significant advancement in this area, designed for high selectivity towards fast skeletal muscle myosin-2 isoforms.[6][7] This specificity is critical for therapeutic applications targeting muscle spasticity and stiffness, where off-target effects on cardiac and smooth muscle myosins could lead to severe side effects.[8][9]
This compound, as the inactive enantiomer, plays a pivotal role in these studies by allowing researchers to control for off-target or non-specific effects of the active (S)-enantiomer.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting the stereoselectivity of inhibition and the improved properties of MPH-220 over blebbistatin.
Table 1: Comparative In Vivo Efficacy of MPH-220 Enantiomers
| Compound | Maximum Hindleg Force Reduction (in vivo, rats) | Notes |
| (S)-MPH-220 | ~70% | The active enantiomer, demonstrating significant muscle relaxation.[10] |
| This compound | Significantly lower than (S)-enantiomer | Described as "drastically less effective"; serves as an inactive control.[10] |
| Racemic MPH-220 | ~40% | The presence of the inactive (R)-enantiomer reduces the overall efficacy compared to the pure (S)-enantiomer.[10] |
Table 2: Properties of Blebbistatin and its Derivatives
| Compound | Aqueous Solubility | Phototoxicity | Cytotoxicity | Selectivity |
| Blebbistatin | Poor (<10 µM)[3] | High[3] | High[4] | Myosin II isoforms[1] |
| para-aminoblebbistatin | High (~440 µM)[3] | Low[3] | Low[3] | Myosin II isoforms[3] |
| (S)-MPH-220 | Improved | Reduced | Reduced | Fast skeletal muscle myosin-2[6][7] |
| This compound | Improved | Reduced | Reduced | Inactive[10] |
Mechanism of Action
The inhibitory action of blebbistatin and its active derivatives, including (S)-MPH-220, is targeted at the ATPase cycle of myosin II. This cycle is the fundamental process of converting chemical energy from ATP hydrolysis into mechanical force.
Blebbistatin and its derivatives do not compete with ATP for binding to the myosin head. Instead, they bind to a specific allosteric pocket, the "blebbistatin-binding pocket," which is a cavity located between the nucleotide-binding site and the actin-binding cleft.[2][6] The inhibitor preferentially binds to the myosin-ADP-Pi intermediate state.[2] This binding event traps the myosin in a conformation with low affinity for actin, effectively preventing the "power stroke" – the force-generating step of muscle contraction.[2] The key inhibitory step is the slowing of the phosphate release from the active site.[2][12]
The high selectivity of (S)-MPH-220 for fast skeletal muscle myosin-2 is attributed to a single amino acid difference in the blebbistatin-binding pocket.[6][7]
Below is a diagram illustrating the signaling pathway of myosin II inhibition by blebbistatin derivatives.
Caption: Myosin II ATPase cycle and the inhibitory mechanism of blebbistatin derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of myosin inhibitors. The following sections provide methodologies for key assays.
Myosin ATPase Activity Assay
This protocol is adapted from established methods for measuring the actin-activated ATPase activity of myosin.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on myosin ATPase activity.
Materials:
-
Purified myosin S1 fragment
-
Actin
-
Assay Buffer: 20 mM imidazole (pH 7.5), 5 mM KCl, 2 mM MgCl2, 1 mM DTT
-
ATP solution (with [γ-32P]ATP for radioactive detection or a coupled enzyme system for spectrophotometric detection)
-
Test compounds (this compound, (S)-MPH-220) dissolved in DMSO
-
Quenching solution (e.g., perchloric acid)
-
Malachite green reagent (for colorimetric detection of inorganic phosphate)
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin, and the test compound at various concentrations. The final DMSO concentration should be kept constant across all samples (typically ≤1%).
-
Initiate the reaction by adding the myosin S1 fragment to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of inorganic phosphate (Pi) released. For the radioactive method, this involves separation of [32P]Pi from unreacted [γ-32P]ATP. For the colorimetric method, add the malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of blebbistatin derivatives.
Objective: To evaluate the effect of test compounds on cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, (S)-MPH-220, blebbistatin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
For MTT assays, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). For luminescent assays, add the reagent and measure luminescence.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Experimental and Developmental Workflow
The development and characterization of novel blebbistatin derivatives like MPH-220 follow a structured workflow. The diagram below illustrates the logical progression from initial design to preclinical evaluation.
Caption: Developmental workflow for blebbistatin derivatives like MPH-220.
Conclusion
This compound serves as an indispensable tool in the study of its active counterpart, (S)-MPH-220, and the broader field of myosin inhibition. Its inactivity allows for the rigorous dissection of specific, on-target effects from non-specific cellular responses. The development of MPH-220 from the blebbistatin scaffold exemplifies a successful strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound by improving its physicochemical properties and target selectivity. This technical guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound in their investigations of myosin-related cellular processes and the development of novel therapeutics for muscle disorders.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. graphviz.org [graphviz.org]
- 9. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]
- 10. Graphviz [graphviz.org]
- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 12. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of (R)-MPH-220: A Technical Overview of Stereoselectivity in Myosin-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, selective inhibitor of fast skeletal muscle myosin-2. While its counterpart, the (S)-enantiomer, demonstrates potent and selective inhibition, in vitro and in vivo studies have consistently shown that this compound is the significantly less active isomer. This technical guide provides a comprehensive in vitro characterization of this compound, primarily through the lens of its stereoisomeric relationship with the highly active (S)-MPH-220. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and stereoselectivity. Understanding the pharmacological profile of this compound is crucial for a complete comprehension of the structure-activity relationship of the MPH-220 scaffold and for guiding future drug development efforts targeting myosin isoforms.
Introduction
MPH-220 is a next-generation muscle relaxant that acts directly on the contractile protein myosin.[1] It is a derivative of blebbistatin and has been designed to selectively inhibit fast skeletal muscle myosin-2 isoforms.[2][3] This selectivity is key to avoiding the cardiovascular and neurological side effects associated with less specific muscle relaxants.[1] MPH-220 exists as two stereoisomers: this compound and (S)-MPH-220. Pharmacological activity is predominantly, if not exclusively, attributed to the (S)-enantiomer.[4][5] This document focuses on the in vitro characterization of the (R)-isomer, contextualized by comparative data from its more active counterpart.
Quantitative Pharmacological Data
Direct quantitative in vitro data for this compound is limited in publicly available literature, reflecting its lower pharmacological activity. However, comparative studies provide a clear indication of its potency relative to the (S)-enantiomer and the racemic mixture.
| Compound/Mixture | Target/Assay | Result | Reference |
| This compound | In vivo muscle force relaxation | 4-fold weaker than (S)-MPH-220 | [4] |
| (S)-MPH-220 | In vivo muscle force relaxation | Drastically more effective than this compound | [4][5] |
| Racemic MPH-220 | In vivo muscle force relaxation | Significantly lower effect than (S)-MPH-220 | [4][5] |
Table 1: Comparative in vivo efficacy of MPH-220 enantiomers.
The in vitro activity of the active (S)-enantiomer and the racemic mixture has been characterized across various myosin isoforms, demonstrating high selectivity for fast skeletal muscle myosin-2.
| Compound | Myosin Isoform | Activity/Selectivity | Reference |
| MPH-220 (racemate) | Fast Skeletal Myosin-2 | Selective inhibition | [5] |
| Slow Skeletal/β-Cardiac Myosin | No significant inhibition at high concentrations | [5] | |
| Smooth Muscle Myosin-2 | No significant inhibition | [5] | |
| Non-muscle Myosin-2 (NM2) Isoforms | No significant inhibition | [5] | |
| MPH-220 (racemate) | Human β-cardiac myosin | Essentially unaffected | [5] |
| Human m. vastus lateralis (56% fast isoforms) | ~70% inhibition | [5] | |
| Human m. soleus (28% fast isoforms) | ~29% inhibition | [5] |
Table 2: In vitro selectivity profile of racemic MPH-220 against various myosin isoforms.
Experimental Protocols
The primary in vitro assay used to characterize MPH-220 and its enantiomers is the actin-activated myosin ATPase activity assay. This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its motor function.
Actin-Activated Myosin ATPase Assay
Objective: To determine the inhibitory effect of a compound on the ATPase activity of different myosin isoforms in the presence of actin.
Materials:
-
Purified myosin isoforms (e.g., fast skeletal, cardiac, smooth muscle)
-
Actin
-
ATP (including a radiolabeled variant like [γ-³²P]ATP for some methods)
-
Assay Buffer (e.g., containing HEPES, MgCl₂, EGTA, KCl)
-
Test compounds (this compound, (S)-MPH-220, racemic MPH-220) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., perchloric acid or a solution containing silicotungstic and sulfuric acids)
-
Reagents for phosphate detection (e.g., malachite green, ammonium molybdate) or scintillation counting setup for radiolabeled assays.
Procedure:
-
Reaction Setup: In a reaction vessel (e.g., microfuge tube or microplate well), combine the assay buffer, a specific concentration of the myosin isoform, and actin.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a defined concentration of ATP. The reaction is typically carried out at a controlled temperature (e.g., 25°C or 37°C).
-
Time Course and Quenching: Allow the reaction to proceed for a specific period. At defined time points, aliquots of the reaction mixture are taken and the reaction is stopped by adding a quenching solution.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done through several methods:
-
Colorimetric Methods (e.g., Malachite Green, Molybdenum Blue): A reagent is added that forms a colored complex with the released Pi, and the absorbance is measured spectrophotometrically.[6]
-
Radiolabeled Assay: If [γ-³²P]ATP is used, the released ³²P-labeled phosphate is separated from the unhydrolyzed ATP, and the radioactivity is measured using a scintillation counter.[2][7]
-
Coupled Enzyme Assay: The regeneration of ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
-
Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi released over time. The inhibitory activity of the compound is determined by plotting the ATPase activity against the compound concentration and fitting the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Mechanism of Action of (S)-MPH-220
The active (S)-enantiomer of MPH-220 binds to a specific pocket in the motor domain of fast skeletal muscle myosin-2, known as the blebbistatin-binding pocket.[5] This binding event stabilizes the myosin in a pre-power stroke state, preventing it from completing its force-producing cycle, which leads to muscle relaxation.
Caption: (S)-MPH-220 inhibits the myosin ATPase cycle by stabilizing the pre-power stroke state.
Stereoselectivity of MPH-220
The significant difference in activity between the (R) and (S) enantiomers of MPH-220 highlights the high degree of stereoselectivity of the myosin-2 binding pocket. The specific three-dimensional arrangement of atoms in the (S)-isomer allows for optimal interaction with the binding site, leading to potent inhibition, whereas the (R)-isomer does not fit as effectively, resulting in weak or no activity.
Caption: The stereochemistry of MPH-220 dictates its binding affinity and inhibitory potency.
Conclusion
The in vitro characterization of this compound, primarily through comparative analysis with its (S)-enantiomer, reveals a pronounced stereoselectivity in the inhibition of fast skeletal muscle myosin-2. While this compound is largely inactive, its existence and pharmacological profile are critical for understanding the structure-activity relationship of this class of inhibitors. The high potency and selectivity of the (S)-enantiomer underscore the potential of targeting specific myosin isoforms for therapeutic benefit. Further studies focusing on the subtle structural differences between the enantiomers and their interactions with the myosin binding pocket could provide valuable insights for the design of even more potent and selective muscle relaxants. This technical guide provides a foundational understanding for researchers and drug developers working in the field of muscle contractility and related disorders.
References
- 1. The Discriminative Stimulus Properties of Methylphenidate in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (R)-MPH-220 for Muscle Spasticity Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-MPH-220, a selective inhibitor of skeletal muscle myosin-2, and its potential application in muscle spasticity research. This document details its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Core Concepts: Mechanism of Action and Selectivity
This compound is the R-isomer of MPH-220, a novel small molecule designed to directly and selectively inhibit the enzymatic activity of fast skeletal muscle myosin-2 isoforms.[1] Unlike current muscle relaxants that act on the central nervous system, MPH-220 offers a potential nervous system-independent approach to treating muscle spasticity by directly targeting the contractile machinery of skeletal muscle.[2][3][4]
The selectivity of MPH-220 for fast skeletal muscle myosin over other myosin isoforms, such as cardiac and smooth muscle myosins, is attributed to a single amino acid difference in the myosin heavy chain.[1][5] Fast skeletal myosin isoforms possess a leucine residue at a key position within the inhibitor-binding pocket, whereas other myosin-2 isoforms have a phenylalanine at the analogous position.[1][6] This structural variance allows for the rational design of inhibitors like MPH-220 that exhibit high selectivity.
It is crucial to note that preclinical studies have demonstrated that the S(-) enantiomer of MPH-220 is significantly more potent in its muscle-relaxing effects compared to the R(+) enantiomer, this compound.[1] The S(-) enantiomer shows a more pronounced reduction in muscle force, which is consistent with its stronger inhibition of ATPase activity.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of MPH-220 and its enantiomers.
Table 1: In Vitro ATPase Inhibition
| Myosin Isoform | Compound | IC50 (µM) |
| Fast Skeletal Myosin-2 | (S)-MPH-220 | ~0.3 |
| Fast Skeletal Myosin-2 | This compound | ~1.2 |
| Cardiac Myosin | (S)-MPH-220 | >100 |
| Smooth Muscle Myosin | (S)-MPH-220 | >100 |
Data extracted and synthesized from Gyimesi et al., Cell, 2020.
Table 2: In Vivo Muscle Force Reduction in Rats
| Compound | Dose (mg/kg, oral) | Maximum Force Reduction (%) | Duration of Effect (hours) |
| (S)-MPH-220 | 15 | ~70 | >10 |
| This compound | 15 | ~17.5 | Not reported |
| Racemic MPH-220 | 15 | ~40 | Not reported |
Data extracted and synthesized from Gyimesi et al., Cell, 2020 and its supplementary materials.[1]
Table 3: Off-Target Activity
| Target Class | Number of Targets Tested | Compound | Concentration (µM) | Inhibition (%) |
| Kinases | >200 | MPH-220 | 10 | <20 for all tested kinases |
| Hormone Nuclear Receptors | 23 | MPH-220 | 5 | No significant effect |
| hERG Channels | Not specified | MPH-220 | Not specified | No effect |
Data extracted and synthesized from Gyimesi et al., Cell, 2020 and conference abstracts.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of MPH-220.
Protein Expression and Purification
-
Myosin Isoforms: Human fast skeletal myosin IIa, human β-cardiac myosin, and human non-muscle myosin IIA, IIB, and IIC were expressed in the Sf9/baculovirus expression system. The heavy chain, essential light chain, and regulatory light chain were co-expressed.
-
Purification: Myosin proteins were purified from Sf9 cell lysates using affinity chromatography (e.g., FLAG-tag purification) followed by size-exclusion chromatography to ensure high purity. Protein concentration was determined using the Bradford assay.
Actin-Activated ATPase Activity Assay
-
Principle: The rate of ATP hydrolysis by myosin in the presence of actin is measured to determine the enzymatic activity.
-
Procedure:
-
Purified myosin was mixed with F-actin in a buffer solution containing ATP, MgCl2, and a regenerating system (pyruvate kinase and phosphoenolpyruvate) to maintain a constant ATP concentration.
-
The reaction was initiated by the addition of ATP.
-
The rate of ADP production was measured by coupling it to the oxidation of NADH using a lactate dehydrogenase/pyruvate kinase coupled assay, which was monitored by the decrease in absorbance at 340 nm.
-
For inhibitor studies, various concentrations of MPH-220 or its enantiomers were pre-incubated with myosin before the addition of F-actin and ATP.
-
IC50 values were calculated by fitting the dose-response data to a standard sigmoidal equation.
-
In Vivo Spasticity Model in Rats
-
Model: A rat model of spasticity was induced by a unilateral lesion of the pyramidal tract. This model mimics the upper motor neuron damage that leads to spasticity in humans.
-
Procedure:
-
Adult male Wistar rats were anesthetized, and a craniotomy was performed.
-
A lesion was created in the sensorimotor cortex corresponding to the hindlimb area to induce spasticity in the contralateral hindlimb.
-
Animals were allowed to recover for a specified period to allow for the development of spasticity.
-
In Vivo Muscle Force Measurement
-
Setup: Anesthetized rats were placed in a stereotaxic frame, and the hindlimb was attached to a force transducer.
-
Procedure:
-
The tibial nerve was stimulated with electrodes to induce maximal isometric contraction of the hindlimb muscles.
-
The resulting force was measured by the force transducer.
-
A baseline force measurement was taken before oral administration of the test compound (MPH-220 enantiomers or vehicle).
-
Force measurements were repeated at multiple time points after administration to determine the extent and duration of muscle relaxation.
-
Gait Analysis
-
Methodology: A non-invasive, three-dimensional motion capture system was used to analyze the gait of the spastic rats.
-
Procedure:
-
Reflective markers were placed on the joints of the hindlimbs.
-
Rats were allowed to move freely in an open field, and their movements were recorded by multiple high-speed cameras.
-
The 3D coordinates of the markers were reconstructed to analyze various gait parameters, including stride length, joint angles, and limb coordination, before and after treatment with MPH-220.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of (S)-MPH-220 on the actin-myosin cross-bridge cycle.
Experimental Workflow
Caption: The experimental workflow for the development and evaluation of MPH-220.
Logical Relationship: Basis of Selectivity
Caption: The structural basis for the selective inhibition of fast skeletal muscle myosin by (S)-MPH-220.
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]
- 5. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-MPH-220: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220 is the R-(+)-enantiomer of MPH-220, a novel, highly selective, small-molecule inhibitor of fast skeletal muscle myosin II. Myosin II is the molecular motor responsible for generating force in muscle contraction. By directly targeting the ATPase activity of this protein, this compound and its more potent counterpart, the S-(-)-enantiomer, represent a new class of muscle relaxants with potential therapeutic applications in conditions characterized by muscle spasticity and stiffness. Unlike centrally acting muscle relaxants, MPH-220 offers the advantage of a targeted peripheral mechanism, potentially avoiding central nervous system side effects.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical data.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, studies on the racemic mixture and comparisons with the more potent S-(-)-enantiomer provide valuable insights.
Absorption and Distribution:
MPH-220 exhibits good oral absorption.[2] Following oral administration in rats, the compound accumulates in skeletal muscle tissue.[3] Notably, the accumulation of the R-(+)-enantiomer is significantly lower than that of the S-(-)-enantiomer, which is consistent with its weaker pharmacological effect.[1] This differential accumulation suggests that the affinity for the target protein may influence the tissue distribution and retention of the enantiomers.
Metabolism and Excretion:
Detailed metabolic pathways for this compound have not been extensively described. As with many xenobiotics, hepatic metabolism is the likely primary route of clearance.
Quantitative Pharmacokinetic Parameters:
Specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not yet available in the reviewed literature. The primary focus of published research has been on the more active S-(-)-enantiomer. The tables below are structured to incorporate this data as it becomes available.
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| AUC | Data not available | |||
| Half-life (t½) | Data not available | |||
| Tissue Accumulation | Lower than S-(-)-enantiomer in skeletal muscle | Rat | Oral | [1] |
Pharmacodynamics
The pharmacodynamic properties of this compound are defined by its mechanism of action, potency, and efficacy in modulating skeletal muscle function.
Mechanism of Action:
This compound is a direct inhibitor of the actin-activated ATPase activity of fast skeletal muscle myosin II.[1] It binds to the blebbistatin-binding pocket on the myosin heavy chain, a site distinct from the ATP and actin-binding sites.[1] This binding event locks the myosin in a state where it has a low affinity for actin, thereby preventing the cross-bridge formation and force generation that are essential for muscle contraction. This targeted inhibition is highly selective for fast skeletal myosin isoforms, with minimal effect on cardiac and smooth muscle myosins.[4]
Potency and Efficacy:
Preclinical studies have consistently demonstrated that the R-(+)-enantiomer of MPH-220 is significantly less potent than the S-(-)-enantiomer. In an in vivo rat model, the S-(-)-enantiomer was drastically more effective at reducing hindleg muscle force compared to the R-(+)-enantiomer.[4] The force-relaxing effect of the R-(+)-enantiomer is described as being fourfold weaker than that of the S-(-)-enantiomer.[1]
| Parameter | Value | Assay | Species | Reference |
| In Vivo Efficacy | 4-fold weaker force relaxation than S-(-)-enantiomer | Hindleg force measurement | Rat | [1] |
| Myosin II ATPase Inhibition | Data not available | In vitro ATPase assay |
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and pharmacodynamics.
In Vivo Oral Administration and Hindleg Force Measurement in Rats:
-
Objective: To assess the in vivo efficacy of this compound in reducing skeletal muscle force.
-
Animal Model: Adult male rats.
-
Procedure:
-
Rats are trained to voluntarily accept oral administration of the test compound formulated in a suitable vehicle.[5]
-
A single dose of this compound is administered orally.
-
At predetermined time points post-administration, the rat is anesthetized.
-
The hindlimb is positioned in a force measurement apparatus, and the isometric force of the hindleg muscles is measured in response to electrical stimulation of the sciatic nerve.[3]
-
Force measurements are recorded and compared to baseline and vehicle-treated control groups.
-
Measurement of MPH-220 Concentration in Plasma and Tissue:
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Procedure:
-
Following administration of this compound, blood samples are collected at various time points via a cannulated vein.[6]
-
Plasma is separated from whole blood by centrifugation.[7]
-
At the end of the study, animals are euthanized, and skeletal muscle tissues are collected.
-
Plasma and tissue samples are processed to extract the drug.
-
The concentration of this compound in the extracts is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]
-
Myosin ATPase Inhibition Assay:
-
Objective: To determine the in vitro inhibitory activity of this compound on myosin ATPase.
-
Procedure:
-
Fast skeletal muscle myosin II is purified from a suitable source (e.g., rabbit psoas muscle).
-
The actin-activated ATPase activity of the purified myosin is measured in the presence of varying concentrations of this compound.
-
The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi), often using a colorimetric or radioactive assay.[2][9]
-
The concentration of this compound that produces 50% inhibition of ATPase activity (IC50) is calculated.
-
Signaling Pathways and Logical Relationships
The direct inhibition of myosin II ATPase by this compound is the primary mechanism of action. This targeted intervention at the level of the contractile machinery itself bypasses the complex upstream signaling pathways that are typically modulated by centrally acting muscle relaxants. The logical workflow from drug administration to the physiological effect is relatively direct.
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]
(R)-MPH-220 as a Negative Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of neuroscience and psychopharmacology, the meticulous selection of experimental controls is paramount to the validity and interpretability of research findings. This is particularly crucial in the study of psychoactive compounds that exhibit stereoisomerism, where different spatial arrangements of the same molecule can lead to vastly different pharmacological activities. Methylphenidate (MPH), a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exists as four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-(2R,2'R)-methylphenidate isomer, which potently blocks the dopamine (DAT) and norepinephrine (NET) transporters. Conversely, its enantiomer, l-threo-(2S,2'S)-methylphenidate, also referred to as (R)-MPH-220 in some contexts, displays significantly lower affinity for these transporters, rendering it an ideal negative control in a variety of experimental paradigms. This technical guide provides a comprehensive overview of the rationale, supporting data, and detailed protocols for the utilization of l-threo-methylphenidate as a negative control in preclinical research.
Pharmacological Profile: A Tale of Two Isomers
The pharmacological activity of methylphenidate resides almost entirely in the d-threo isomer.[1][2] This stereoselectivity is evident in its binding affinity for and inhibition of the dopamine and norepinephrine transporters, the primary mechanism through which MPH exerts its therapeutic effects by increasing the extracellular concentrations of these neurotransmitters.[2][3]
In stark contrast, l-threo-methylphenidate exhibits a dramatically reduced affinity for both DAT and NET. This significant difference in potency forms the fundamental basis for its use as a negative control. By administering l-threo-methylphenidate, researchers can control for variables unrelated to DAT and NET blockade, such as potential off-target effects, metabolic products, or behavioral consequences of the experimental procedure itself.
Quantitative Data: Binding Affinities and Functional Potency
The differential pharmacology of the methylphenidate isomers is quantitatively demonstrated through in vitro binding and functional assays. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of d-threo- and l-threo-methylphenidate at the dopamine, norepinephrine, and serotonin transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| d-threo-Methylphenidate | 193 | 38 | >10,000 | [1] |
| l-threo-Methylphenidate | - | - | >50,000 | [4] |
| Racemic (dl-threo)-MPH | - | - | - |
Note: Specific Ki values for l-threo-methylphenidate are not always available in the literature, reflecting its low affinity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| d-threo-Methylphenidate | 33 | 244 | >50,000 | [4] |
| l-threo-Methylphenidate | 540 | 5100 | >50,000 | [4] |
As the data clearly illustrate, d-threo-methylphenidate is substantially more potent at inhibiting DAT and NET compared to l-threo-methylphenidate. The affinity of l-threo-methylphenidate for these transporters is so low that it is often considered pharmacologically inactive in this context.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments where l-threo-methylphenidate serves as an effective negative control.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter. In the context of methylphenidate research, these assays are used to quantify the binding of the isomers to DAT and NET.
Objective: To determine and compare the binding affinities (Ki) of d-threo-methylphenidate and l-threo-methylphenidate for the dopamine and norepinephrine transporters.
Materials:
-
Rat striatal (for DAT) and frontal cortex (for NET) tissue homogenates
-
Radioligand for DAT (e.g., [³H]WIN 35,428)
-
Radioligand for NET (e.g., [³H]nisoxetine)
-
d-threo-methylphenidate and l-threo-methylphenidate
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize dissected rat brain tissue (striatum for DAT, frontal cortex for NET) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the cell membranes, is resuspended in the assay buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (d-threo- or l-threo-methylphenidate).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. This technique is invaluable for assessing the neurochemical effects of psychoactive drugs.
Objective: To compare the effects of d-threo-methylphenidate and l-threo-methylphenidate on extracellular dopamine levels in the rat striatum.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
d-threo-methylphenidate and l-threo-methylphenidate
-
HPLC system with electrochemical detection
-
Animal activity monitoring system
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer d-threo-methylphenidate, l-threo-methylphenidate, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Sample Collection: Continue to collect dialysate samples for a set period following drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Behavioral Monitoring: Simultaneously record the locomotor activity of the animal throughout the experiment.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the different treatments over time.
Locomotor Activity Assessment
Locomotor activity is a commonly used behavioral measure to assess the stimulant or depressant effects of drugs. The open field test is a standard paradigm for this purpose.
Objective: To evaluate the effects of d-threo-methylphenidate and l-threo-methylphenidate on spontaneous locomotor activity in rats.
Materials:
-
Male Wistar rats
-
Open field apparatus (a square arena with walls)
-
Video tracking system and software
-
d-threo-methylphenidate and l-threo-methylphenidate
Procedure:
-
Habituation: Prior to the test day, handle the rats and habituate them to the experimental room.
-
Drug Administration: On the test day, administer d-threo-methylphenidate, l-threo-methylphenidate, or vehicle (e.g., saline) i.p. at various doses.
-
Open Field Test: After a set pre-treatment time, place the rat in the center of the open field arena.
-
Data Recording: Record the animal's activity for a specified duration (e.g., 30-60 minutes) using the video tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Analyze the locomotor activity data to determine dose-response relationships for each compound. Compare the effects of d-threo-methylphenidate and l-threo-methylphenidate to the vehicle control.
Mandatory Visualizations
Caption: Differential effects of methylphenidate isomers on dopamine signaling.
Caption: Experimental workflow using this compound as a negative control.
Conclusion
The stark difference in pharmacological activity between the stereoisomers of methylphenidate provides a powerful tool for researchers. l-threo-methylphenidate, with its negligible affinity for the dopamine and norepinephrine transporters, serves as an exemplary negative control. Its use allows for the unambiguous attribution of the neurochemical and behavioral effects of the racemate or the d-threo isomer to the blockade of these key monoamine transporters. The rigorous application of l-threo-methylphenidate as a negative control, following detailed and validated experimental protocols, is essential for advancing our understanding of the mechanisms of action of methylphenidate and for the development of novel therapeutics for ADHD and other neuropsychiatric disorders.
References
- 1. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of (R)-MPH-220
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPH-220 is a novel small molecule inhibitor of fast skeletal muscle myosin II, demonstrating high selectivity and potential as a therapeutic agent for conditions involving muscle spasticity and stiffness. The biological activity of MPH-220 resides primarily in the (S)-enantiomer, while the (R)-enantiomer serves as a valuable, less active control for in vitro and in vivo studies. This document provides a detailed protocol for the synthesis of racemic MPH-220 and the subsequent purification of the (R)-enantiomer, (R)-MPH-220. The methodologies presented are based on established synthetic routes for analogous blebbistatin-type compounds and proven chiral separation techniques.
Data Presentation
Table 1: Summary of Racemic MPH-220 Synthesis
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of Pyrroloquinolinone Core | 6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one, 1-bromo-4-phenylbutan-2-one | Acetonitrile | 80 | 12 | ~75 |
| 2 | Hydroxylation | Racemic Pyrroloquinolinone, Davis Oxaziridine | THF | -78 to RT | 4 | ~80 |
| 3 | Morpholine Substitution | Hydroxylated Intermediate, Morpholine | Dichloromethane | RT | 24 | ~65 |
Table 2: Chiral HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
| Elution Time this compound | ~ 8.5 min |
| Elution Time (S)-MPH-220 | ~ 10.2 min |
| Enantiomeric Excess (ee) | > 99% |
| Purity (by analytical HPLC) | > 98% |
Experimental Protocols
Protocol 1: Synthesis of Racemic MPH-220
This protocol describes a plausible multi-step synthesis of racemic MPH-220 based on established methods for analogous compounds.
Step 1: Synthesis of the Pyrrolo[1,2-a]quinolinone Core
-
To a solution of 6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-4-phenylbutan-2-one (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the racemic pyrrolo[1,2-a]quinolinone intermediate.
Step 2: Asymmetric Hydroxylation
-
Dissolve the racemic pyrrolo[1,2-a]quinolinone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.
-
Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) in THF dropwise and stir for 30 minutes.
-
Add a solution of a Davis oxaziridine reagent (e.g., 2-benzenesulfonyl-3-phenyloxaziridine) (1.2 eq) in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the hydroxylated intermediate.
Step 3: Introduction of the Morpholine Moiety
-
Dissolve the hydroxylated intermediate (1.0 eq) in anhydrous dichloromethane.
-
Add morpholine (1.5 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic MPH-220.
Protocol 2: Purification of this compound by Chiral HPLC
-
Preparation of the Mobile Phase: Prepare the mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic MPH-220 in the mobile phase to a concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Separation:
-
Equilibrate the Lux Cellulose-1 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution onto the column.
-
Monitor the elution profile using a UV detector at 254 nm.
-
The two enantiomers will be separated, with this compound typically eluting before (S)-MPH-220 under these normal phase conditions.
-
-
Fraction Collection: Collect the fraction corresponding to the first eluting peak, which is this compound.
-
Purity and Enantiomeric Excess Determination:
-
Analyze the collected fraction by analytical chiral HPLC to determine the enantiomeric excess (ee).
-
Analyze the collected fraction by a standard reversed-phase analytical HPLC method to determine the chemical purity.
-
-
Solvent Removal: Concentrate the collected fraction containing pure this compound under reduced pressure to remove the solvent and obtain the final product.
Visualizations
Caption: Synthetic workflow for racemic (R/S)-MPH-220.
Caption: Purification workflow for this compound.
Caption: Proposed mechanism of action for this compound.
Application Note: (R)-MPH-220 for In Vitro Muscle Contractility Assays
Introduction
(R)-MPH-220 is the R-enantiomer of the novel, highly selective inhibitor of fast skeletal muscle myosin-2 isoforms, MPH-220. Its counterpart, the S-enantiomer (S(-)-MPH-220), has been identified as the significantly more potent inhibitor. MPH-220 acts as a direct muscle relaxant by binding to the blebbistatin-binding cavity of the myosin motor domain, independent of the nervous system.[1][2] This targeted mechanism of action offers the potential for muscle relaxation without the cardiovascular or central nervous system side effects associated with current muscle relaxants.[1][3][4] The selectivity of MPH-220 for fast skeletal muscle myosin is attributed to a unique leucine residue in the drug-binding site of fast skeletal myosin heavy chains, which is replaced by phenylalanine in other myosin-2 isoforms, such as cardiac myosin.[1][2]
While the S(-)-enantiomer is the primary active compound, the study of this compound in in vitro muscle contractility assays can serve as a crucial negative control to confirm the stereospecificity of the myosin inhibition. This application note provides a protocol for utilizing this compound in in vitro muscle contractility assays to assess its effects and to serve as a comparative benchmark against its more active S-enantiomer.
Mechanism of Action
MPH-220 directly inhibits the ATPase activity of fast skeletal muscle myosin-2.[1] It binds to a pocket near the actin-binding cleft, stabilizing the myosin in a pre-powerstroke state where it is detached from actin.[1][2] This inhibition is highly selective for fast skeletal muscle isoforms due to the presence of a specific leucine residue (Leu476 in human MyHC IIa) that interacts with the morpholino group of MPH-220.[1][2] Other myosin isoforms, including cardiac and smooth muscle myosins, have a phenylalanine at this position, which prevents high-affinity binding of MPH-220.[1][2] Consequently, MPH-220 reduces muscle force generation in tissues with a high proportion of fast-twitch fibers.[2]
Signaling Pathway Diagram
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-MPH-220 in Preclinical Models of Spasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of neurological conditions such as stroke, cerebral palsy, multiple sclerosis, and spinal cord injury.[1][2][3] Current therapeutic options often target the central nervous system, leading to undesirable side effects like sedation and muscle weakness.[1][2] (R)-MPH-220 represents a novel, first-in-class therapeutic candidate that acts directly on the contractile machinery of skeletal muscle, offering a promising alternative for the management of spasticity.[2][3][4]
MPH-220 is a selective inhibitor of fast skeletal muscle myosin-2 isoforms.[4][5] This direct and selective mechanism of action allows for the reduction of muscle hypertonia without the central nervous system side effects associated with current treatments.[1][5] Preclinical studies have demonstrated the potential of MPH-220 to alleviate spasticity and improve motor function in a rat model of brain injury-induced spasticity.[1][5] The S(-) enantiomer of MPH-220 has been shown to be the more effective isomer.[5][6]
These application notes provide a comprehensive overview of the preclinical use of this compound, including its mechanism of action, key experimental findings, and detailed protocols for its evaluation in a relevant animal model of spasticity.
Mechanism of Action
MPH-220 exerts its muscle-relaxant effect through a nervous system-independent mechanism by directly targeting the effector protein of muscle contraction, myosin.[2][3][5] Specifically, it selectively inhibits the ATPase activity of fast skeletal muscle myosin-2 isoforms.[4][5] This selectivity is achieved by exploiting a single amino acid difference between fast skeletal and other myosin isoforms, such as cardiac myosin.[4][5] By inhibiting the myosin ATPase, MPH-220 prevents the cross-bridge cycling between actin and myosin filaments, leading to muscle relaxation.
Quantitative Data from Preclinical Studies
The efficacy of MPH-220 has been evaluated in a rat model of spasticity induced by pyramidal tract lesion. The following tables summarize the key quantitative findings from these studies.
Table 1: Dose-Dependent Reduction in Hindleg Isometric Force by S(-)-MPH-220
| Dose of S(-)-MPH-220 (mg/kg, oral) | Maximum Force Reduction (%) |
| 5 | ~30 |
| 10 | ~50 |
| 15 | ~70 |
Data extracted from in vivo experiments in a rat model of spasticity.[5]
Table 2: Effect of S(-)-MPH-220 on Gait Parameters in Spastic Rats
| Parameter | Before Treatment | After 15 mg/kg S(-)-MPH-220 Treatment |
| Fractional Turn Orientation | Disordered | Significantly Straightened |
| Spontaneous Falling/Cramping | Frequent | Drastically Reduced |
| Limb Position | Disordered | More Ordered |
Qualitative improvements in gait were observed and quantified using deep-learning-based movement analysis.[1][5][6]
Experimental Protocols
Animal Model of Spasticity
A well-established rat model of spasticity induced by a unilateral lesion of the pyramidal tract is utilized to mimic the spastic condition observed in humans after brain injury.[5][6]
Protocol for Induction of Spasticity:
-
Anesthesia: Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Secure the rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Perform a small craniotomy over the sensorimotor cortex corresponding to the hindlimb area.
-
Lesioning: Carefully insert a fine needle or electrode into the pyramidal tract at specific stereotaxic coordinates. Create a lesion either chemically (e.g., with ibotenic acid) or electrically.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Model Validation: Allow the animals to recover for a sufficient period (e.g., 2-4 weeks) for the spasticity to develop. Confirm the presence of spasticity through behavioral assessments such as the open-field test and cylinder assay.[6]
Drug Administration and Efficacy Evaluation
Protocol for this compound Administration and Assessment:
-
Drug Preparation: Prepare this compound (specifically the more active S(-) enantiomer) for oral administration by dissolving it in a suitable vehicle (e.g., an aqueous solution of sulfobutylether-β-cyclodextrin (SBECD)).
-
Dosing: Administer the prepared MPH-220 solution to the spastic rats via oral gavage at the desired doses (e.g., 5, 10, 15 mg/kg). A vehicle control group should also be included.
-
Isometric Force Measurement:
-
Anesthetize the rat.
-
Place the rat on a thermostated plate to maintain body temperature.
-
Securely fix the hindleg to an isometric force transducer.
-
Stimulate the sciatic nerve electrically to induce maximal isometric muscle contraction.
-
Record the force generated before and at multiple time points after drug administration (e.g., up to 10 hours) to determine the extent and duration of muscle relaxation.[5]
-
-
Gait Analysis:
-
Perform open-field gait analysis before and after drug administration.
-
Use a high-resolution 3D movement detection system to capture the rat's movements.
-
Employ deep-learning algorithms to analyze the captured data and quantify various gait parameters, including limb position, body posture, and the frequency of abnormal movements like falling and cramping.[5][6]
-
-
Cardiovascular Monitoring:
-
Throughout the experiment, monitor vital signs such as heart rate, blood pressure, and oxygen saturation using non-invasive methods (e.g., a pulse oximeter) to assess for any potential cardiovascular side effects.[5]
-
Conclusion
This compound presents a promising, novel approach for the treatment of spasticity. Its unique, nervous system-independent mechanism of action, coupled with demonstrated preclinical efficacy and a favorable safety profile (lack of cardiovascular side effects), positions it as a strong candidate for further clinical development.[1][5] The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other selective myosin inhibitors in preclinical models of spasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]
- 3. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]
- 4. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 5. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of (R)-MPH-220 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220 is a selective, orally active inhibitor of skeletal muscle myosin-2, a key protein involved in muscle contraction.[1] By directly targeting the motor protein, this compound offers a promising therapeutic approach for conditions characterized by spasticity and muscle stiffness, independent of the central nervous system.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, toxicological assessments, and overall drug development of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. While validated methods for this compound are not publicly available, the following protocols are based on established methods for other myosin inhibitors, such as Mavacamten, and represent a robust starting point for method development and validation.[2][3][4]
Analytical Methodologies
The primary recommended method for the quantification of this compound in biological matrices is LC-MS/MS due to its high sensitivity, specificity, and wide dynamic range. Gas chromatography-mass spectrometry (GC-MS) can also be considered, potentially requiring derivatization to improve the volatility and thermal stability of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules.[5] This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
Data Presentation: Quantitative Parameters
The following table summarizes typical performance characteristics for an LC-MS/MS method for a compound structurally and functionally similar to this compound, such as Mavacamten, in human plasma.[2][3] These values should be established during method validation for this compound.
| Parameter | Typical Value Range | Description |
| Linearity Range | 0.2 - 200 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration.[2] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Upper Limit of Quantitation (ULOQ) | 200 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Accuracy | Within ±15% (±20% at LLOQ) | The closeness of the measured value to the true value.[2] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Recovery | > 85% | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. |
| Matrix Effect | Minimal and compensated by internal standard | The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.
-
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
-
Procedure:
-
Spike 50 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.
-
Add 10 µL of the SIL-IS working solution to all samples, standards, and QCs.
-
Add 200 µL of cold ACN (containing the SIL-IS) to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Vortex mix for 30 seconds and inject onto the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the reference standard).
-
SIL-IS: Precursor ion > Product ion (to be determined by infusion of the SIL-IS).
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity, accuracy, precision, linearity, recovery, matrix effect, and stability.
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
Caption: Workflow for the analysis of this compound in biological samples.
Mechanism of Action of this compound
This compound acts by selectively inhibiting the ATPase activity of fast skeletal muscle myosin II. It binds to a pocket in the myosin head, stabilizing the myosin-ADP-Pi intermediate state, which has a low affinity for actin. This prevents the power stroke and subsequent muscle contraction.[6][7]
Caption: Inhibition of the myosin cross-bridge cycle by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and safety of mavacamten in healthy Chinese participants with different CYP2C19 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MPH-220 and Structurally Related Dopamine Transporter Inhibitors in Animal Studies
Disclaimer: No specific information is publicly available for a compound designated "(R)-MPH-220." The following application notes and protocols are based on published research for the pharmacologically active d-threo enantiomer of methylphenidate (also known as d-methylphenidate, d-MPH, or dexmethylphenidate), a potent dopamine transporter (DAT) inhibitor. This information is intended to serve as a guideline for researchers working with structurally similar compounds that potently and selectively inhibit the dopamine transporter. Researchers should conduct their own dose-response and safety studies for any new chemical entity.
Introduction
This compound is presumed to be a potent and selective inhibitor of the dopamine transporter (DAT). As the d-threo enantiomer of methylphenidate is the more pharmacologically active form, this document provides a summary of its use in animal studies.[1] Methylphenidate acts by blocking the reuptake of dopamine and norepinephrine into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space.[2][3] Animal models are crucial for elucidating the behavioral, neurochemical, and pharmacokinetic properties of such compounds.
Data Presentation
The following tables summarize dosages and administration routes of d-threo-methylphenidate and racemic methylphenidate in various animal models.
Table 1: Oral Administration of Methylphenidate and its Enantiomers in Animal Studies
| Animal Model | Compound | Dose Range | Dosing Regimen | Key Findings | Reference |
| Rat | Racemic Methylphenidate | 4/10 mg/kg/day (dual-dosage) | Administered in drinking water over 8 hours | Plasma levels comparable to clinical doses, no effect on locomotor activity. | [4] |
| Rat | Racemic Methylphenidate | 30/60 mg/kg/day (dual-dosage) | Administered in drinking water over 8 hours | Resulted in hyperactivity. | [4] |
| Rat | d,l-threo-Methylphenidate | 2, 20, 100 mg/kg | Single oral dose | Dose-dependent behavioral changes, including increased rearing and decreased grip strength at higher doses. | [1] |
| Rat | d-threo-Methylphenidate | 1, 10, 50 mg/kg | Single oral dose | Fewer significant behavioral effects compared to equimolar doses of the racemate. | [1] |
| Dog (Beagle) | d-threo-Methylphenidate | 1, 3, 10 mg/kg/day | Oral gavage, twice daily for 90 days | NOAEL of 3 mg/kg/day based on body weight changes. High doses caused reversible salivation, hyperactivity, and diarrhea. | [5] |
| Dog (Beagle) | d,l-threo-Methylphenidate | 20 mg/kg/day | Oral gavage, twice daily for 90 days | Systemic exposure two to five times greater than maximum therapeutic plasma levels in children. | [5] |
Table 2: Intraperitoneal (i.p.) Administration of Methylphenidate in Animal Studies
| Animal Model | Compound | Dose Range | Dosing Regimen | Key Findings | Reference |
| Mouse | Racemic Methylphenidate | 0.01 - 10 mg/kg | Single i.p. injection | Low doses enhanced fear memory; high doses impaired memory and increased locomotor activity. | [6] |
| Mouse | Racemic Methylphenidate | 1.25 mg/kg | Single i.p. injection | Reduced ethanol consumption without affecting locomotor activity. | [7] |
| Rat | Racemic Methylphenidate | 0.6, 2.5, 10.0 mg/kg | Single and repeated i.p. injections | Dose-dependent increase in locomotor activity and induction of behavioral sensitization. | [8][9] |
| Rat | Racemic Methylphenidate | 1-3 mg/kg | i.p. injection | Stimulation of locomotor activity. | |
| Rat | Racemic Methylphenidate | ≥ 10 mg/kg | i.p. injection | Production of stereotypical behavior and increased locomotion. |
Experimental Protocols
Protocol 1: Oral Administration in Drinking Water (Rat Model)
This protocol is adapted from studies investigating the chronic effects of methylphenidate with a pharmacokinetic profile mimicking clinical use.[4]
Objective: To achieve stable, clinically relevant plasma concentrations of the test compound over an extended period.
Materials:
-
This compound or related compound
-
Drinking water
-
Graduated drinking bottles
-
Animal scale
Procedure:
-
House rats individually to monitor fluid intake accurately.
-
For one week prior to drug administration, restrict water access to a specific period (e.g., 8 hours per day) to establish a baseline drinking pattern.[4]
-
Calculate the required concentration of the drug solution for each rat daily based on its body weight and the average fluid consumption from the preceding three days.[4]
-
For a dual-dosage regimen, prepare two concentrations of the drug solution.[4]
-
On the day of the experiment, provide the lower dose solution for the first hour of the drinking period, followed by the higher dose solution for the remaining seven hours.[4]
-
Monitor water consumption and body weight daily.
-
Collect blood samples at various time points to determine plasma concentrations of the compound.
Protocol 2: Intraperitoneal (i.p.) Injection (Mouse/Rat Model)
This is a common method for acute and chronic dosing in rodent studies to investigate behavioral and neurochemical effects.[6][8]
Objective: To administer a precise dose of the compound for rapid absorption and onset of action.
Materials:
-
This compound or related compound
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Dissolve the compound in sterile saline to the desired concentration. The final injection volume is typically 10 mL/kg for mice and can be up to 2-3 mL for rats.[6]
-
Gently restrain the animal. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, restrain the animal to expose the abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 45-degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Return the animal to its home cage and monitor for any adverse reactions before proceeding with behavioral testing.
Mandatory Visualizations
Figure 1: Mechanism of action of this compound at the dopamine synapse.
Figure 2: General experimental workflow for in vivo studies.
References
- 1. Neurobehavioral effects of racemic threo-methylphenidate and its D and L enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 90-day oral gavage toxicity study of d-methylphenidate and d,l-methylphenidate in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interactive effects of methylphenidate and ethanol on ethanol consumption and locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and Chronic Dose Response Effect of Methylphenidate on Ventral Tegmental Area Neurons Correlated With Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing (R)-MPH-220 as a Negative Control for (S)-MPH-220 in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MPH-220 is a novel, potent, and selective inhibitor of fast skeletal muscle myosin II. It is under investigation as a therapeutic agent for conditions involving muscle spasticity and stiffness. MPH-220 is a chiral molecule, existing as two non-superimposable mirror-image isomers, or enantiomers: (S)-MPH-220 and (R)-MPH-220. The pharmacological activity of MPH-220 resides almost exclusively in the (S)-enantiomer, which is the active agent responsible for the inhibition of myosin's ATPase activity and subsequent muscle relaxation.[1]
In pharmacological and toxicological studies, it is crucial to differentiate the specific, on-target effects of a drug from any non-specific or off-target effects. The use of a stereochemically distinct but significantly less active or inactive enantiomer as a negative control is a rigorous method to achieve this. These application notes provide a comprehensive guide on how to effectively use this compound as a negative control in experiments designed to investigate the biological activity of (S)-MPH-220.
Rationale for Using this compound as a Control
The fundamental principle behind using this compound as a control is to account for any biological effects that are not due to the specific, stereoselective interaction of (S)-MPH-220 with its target, the fast skeletal muscle myosin. Since both enantiomers have the same chemical formula and physical properties (except for the direction in which they rotate plane-polarized light), any observed differences in biological activity can be confidently attributed to the specific three-dimensional arrangement of the atoms and their interaction with the chiral environment of the biological target.
Key advantages of this approach include:
-
Specificity Confirmation: Demonstrating that a biological effect is observed with (S)-MPH-220 but not with this compound at equivalent concentrations provides strong evidence that the effect is target-specific.
-
Off-Target Effect Identification: If both enantiomers produce a similar effect, it suggests a non-specific mechanism or an interaction with a non-chiral target.
-
Control for Vehicle and Compound Scaffold Effects: Using this compound helps to control for any effects related to the compound's solubility, stability, or general chemical structure that are independent of its stereochemistry.
Data Presentation: Comparative Pharmacology of (S)-MPH-220 and this compound
The following table summarizes the known differences in the pharmacological activity of the two enantiomers of MPH-220. While specific IC50 values for each enantiomer are not publicly available, preclinical studies have consistently demonstrated a significant difference in their efficacy.
| Parameter | (S)-MPH-220 | This compound | Reference |
| Primary Target | Fast Skeletal Muscle Myosin II | Fast Skeletal Muscle Myosin II | [1][2] |
| Mechanism of Action | Inhibition of Myosin ATPase Activity | Weak Inhibition of Myosin ATPase Activity | [1] |
| In Vitro Potency | High | Significantly Lower | [1] |
| In Vivo Efficacy | Drastically more effective in reducing muscle force | Fourfold weaker force relaxation compared to (S)-enantiomer | [1][2] |
| Recommended Use | Active investigational compound | Negative control for in vitro and in vivo experiments | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below. In each protocol, it is essential to include three main groups: a vehicle control, the active (S)-MPH-220, and the negative control this compound.
Protocol 1: In Vitro Myosin ATPase Inhibition Assay
This protocol describes a method to measure the actin-activated ATPase activity of purified fast skeletal muscle myosin and to determine the inhibitory potential of the MPH-220 enantiomers.
Materials:
-
Purified rabbit fast skeletal muscle myosin
-
Actin
-
(S)-MPH-220 and this compound stock solutions (e.g., in DMSO)
-
ATPase Assay Buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP solution
-
Malachite green reagent or similar phosphate detection system
-
96-well microplates
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a range of dilutions of (S)-MPH-220 and this compound in ATPase Assay Buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Prepare a solution of myosin and actin in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
(S)-MPH-220, this compound, or vehicle control.
-
Myosin/Actin mixture.
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding a saturating concentration of ATP to each well.
-
Incubate the plate at the chosen temperature for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or the detection reagent itself).
-
Add the malachite green reagent (or other phosphate detection reagent) to each well and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of ATPase inhibition for each concentration of (S)-MPH-220 and this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for (S)-MPH-220. The data for this compound is expected to show significantly less or no inhibition at comparable concentrations.
-
Protocol 2: In Vivo Assessment of Muscle Relaxation in a Rat Model
This protocol details the in vivo measurement of skeletal muscle force in an anesthetized rat to assess the muscle relaxant effects of the MPH-220 enantiomers.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
(S)-MPH-220 and this compound formulations for oral or intraperitoneal administration
-
Vehicle control
-
Force transducer and data acquisition system
-
Bipolar stimulating electrodes
-
Surgical equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Secure the rat on a thermostatically controlled heating pad to maintain body temperature.
-
Expose the sciatic nerve of one hindlimb through a small incision.
-
Secure the foot to a footplate connected to the force transducer.
-
Place the stimulating electrodes on the sciatic nerve.
-
-
Baseline Measurements:
-
Determine the optimal muscle length (L0) by adjusting the footplate position to achieve maximal twitch force.
-
Generate a baseline force-frequency curve by stimulating the nerve at increasing frequencies (e.g., 10-100 Hz) and recording the peak tetanic force at each frequency.
-
-
Compound Administration:
-
Administer a single dose of (S)-MPH-220, this compound, or vehicle control to the rat via the chosen route (e.g., oral gavage).
-
The dose should be based on prior pharmacokinetic and dose-ranging studies.
-
-
Post-Dose Measurements:
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the force-frequency measurements.
-
Continuously monitor vital signs (e.g., heart rate, respiration) to assess for any systemic effects.
-
-
Data Analysis:
-
For each time point, calculate the percentage reduction in maximal tetanic force compared to the baseline measurement for each treatment group.
-
Compare the time course and magnitude of muscle force reduction between the (S)-MPH-220, this compound, and vehicle-treated groups.
-
A significant reduction in force in the (S)-MPH-220 group with little to no effect in the this compound and vehicle groups would confirm the specific, stereoselective action of the active enantiomer.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a control.
Caption: Logical workflow for using this compound as a negative control.
Caption: Mechanism of action of (S)-MPH-220 on the myosin ATPase cycle.
References
Application Notes and Protocols for the Study of Non-Muscle Myosin Isoforms
Topic: (R)-MPH-220 in Studies of Non-Muscle Myosin Isoforms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-muscle myosin II (NMII) is a family of actin-based motor proteins essential for a multitude of cellular processes, including cell division, migration, adhesion, and morphology.[1][2][3] Mammalian cells express three distinct NMII isoforms—NMIIA, NMIIB, and NMIIC—encoded by the genes MYH9, MYH10, and MYH14, respectively.[3][4] These isoforms have both unique and overlapping functions, and their activity is primarily regulated by the phosphorylation of the regulatory light chain (RLC) on serine 19 (Ser19) and threonine 18 (Thr18).[1][2][5] This phosphorylation event, controlled by upstream kinases like Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK), shifts the myosin from an inactive, folded conformation to an active, extended state capable of assembling into bipolar filaments that drive actin-based contractility.[2][3][5]
This compound is a small molecule inhibitor of myosin II. It was developed as a highly selective inhibitor of fast skeletal muscle myosin II isoforms .[6][7] Its mechanism of action is based on binding to the blebbistatin-binding pocket within the myosin motor domain.[6][7] Crucially, the extreme selectivity of this compound for fast skeletal muscle myosin stems from a single amino acid difference in this binding pocket: a leucine residue in fast skeletal myosins versus a phenylalanine in cardiac, smooth muscle, and all non-muscle myosin II isoforms.[6][7]
Application Notes
Due to its design and mechanism, this compound is not a direct inhibitor of non-muscle myosin II isoforms (NMIIA, NMIIB, NMIIC) . Biochemical assays have demonstrated that even at very high concentrations, this compound does not inhibit the actin-activated ATPase activity of NMIIA, NMIIB, or NMIIC.[6]
Therefore, the primary application of this compound in the context of non-muscle myosin studies is as a highly specific negative control or as a tool for dissecting complex physiological systems where both skeletal and non-muscle myosins may be active.
-
Negative Control: In experiments using broad-spectrum myosin II inhibitors like blebbistatin, this compound can be used in parallel to confirm that the observed cellular effects are due to the inhibition of non-muscle myosins and not off-target effects.
-
Differentiating Myosin Function: In co-culture systems or tissues containing both skeletal muscle cells and other cell types (e.g., fibroblasts, neurons), this compound can be used to selectively inhibit the contractility of the skeletal muscle component, thereby allowing researchers to isolate and study the specific contributions of non-muscle myosin II isoforms in the other cell types.
-
Investigating Neuromuscular Interactions: this compound provides a tool to modulate skeletal muscle contraction independently of the nervous system, which could be valuable in studies of neuromuscular junction formation and function where non-muscle myosins in neurons and glial cells play a role.
Quantitative Data: Isoform Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against various myosin II isoforms, highlighting its profound selectivity. Data is contrasted with the non-selective inhibitor blebbistatin.
| Compound | Myosin Isoform | Species | IC50 (μM) | Reference |
| This compound | Fast Skeletal Myosin II | Rabbit | ~0.3 | [6][7] |
| Non-Muscle Myosin IIA | Human | No Inhibition | [6] | |
| Non-Muscle Myosin IIB | Human | No Inhibition | [6] | |
| Non-Muscle Myosin IIC | Human | No Inhibition | [6] | |
| Slow Skeletal / β-Cardiac Myosin | Porcine / Human | No Inhibition | [6][7] | |
| Smooth Muscle Myosin | No Inhibition | [6] | ||
| Blebbistatin | Fast Skeletal Myosin II | Rabbit | ~2 | [7] |
| Non-Muscle Myosin IIA/B/C | Various | ~0.5 - 5 | [7] | |
| β-Cardiac Myosin | Human | ~1 | [7] |
Note: "No Inhibition" indicates that the compound did not inhibit the ATPase activity of the specified isoform even at high concentrations tested in the cited studies.[6]
Signaling and Logic Diagrams
Caption: Regulation of non-muscle myosin II activity via phosphorylation.
Caption: Isoform selectivity of this compound vs. Blebbistatin.
Experimental Protocols
Protocol 1: Actin-Activated Myosin II ATPase Assay
This protocol is a generalized method to measure the actin-activated ATPase activity of myosin II isoforms and to test the effect of inhibitors. It is based on an NADH-coupled enzymatic assay where ATP hydrolysis is linked to NADH oxidation, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified non-muscle myosin II (e.g., NMIIA, NMIIB)
-
F-actin (polymerized from G-actin)
-
Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP solution (100 mM)
-
NADH (10 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Pyruvate Kinase (PK, ~1000 units/mL)
-
Lactate Dehydrogenase (LDH, ~2000 units/mL)
-
Test inhibitor (e.g., this compound, Blebbistatin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Coupling Solution: In a microfuge tube, mix NADH, PEP, PK, and LDH in Reaction Buffer to final concentrations of approximately 0.3 mM NADH, 1 mM PEP, 60 units/mL PK, and 30 units/mL LDH. Keep on ice.
-
Prepare Myosin-Actin Mix: In a separate tube, mix the purified myosin II isoform and F-actin in Reaction Buffer. The final concentrations will depend on the specific activity of the myosin but are typically in the range of 0.1-1 µM myosin and 1-20 µM F-actin.
-
Inhibitor Incubation (if applicable): Add the desired concentration of this compound, other inhibitors, or an equivalent volume of DMSO (vehicle control) to the Myosin-Actin Mix. Incubate for 10-15 minutes at room temperature.
-
Set up the Reaction Plate:
-
Add the Coupling Solution to each well of the 96-well plate.
-
Add the Myosin-Actin Mix (with or without inhibitor) to the appropriate wells.
-
Mix gently by pipetting.
-
-
Initiate the Reaction: Add ATP to each well to a final concentration of 1-2 mM to start the reaction.
-
Data Acquisition: Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every 15-30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 over time) for each condition.
-
Convert the rate of absorbance change to the rate of ATP hydrolysis (nmol/mg/min) using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹).
-
For inhibitor studies, plot the ATPase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Non-muscle myosin II in disease: mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-muscle myosin II takes centre stage in cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-muscle myosin 2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-muscle myosin II activation: adding a classical touch to ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-MPH-220 in Baseline Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-MPH-220, the pharmacologically active enantiomer of methylphenidate, is a central nervous system (CNS) stimulant that primarily acts as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor.[1][2] Its specific action on the dopamine transporter (DAT) and norepinephrine transporter (NET) leads to increased extracellular concentrations of these key neurotransmitters, particularly in the striatum and prefrontal cortex.[1] This mechanism of action makes this compound a valuable tool in neuroscience research, particularly for establishing baseline measurements in studies of attention, impulsivity, and locomotor activity. These application notes provide detailed protocols for utilizing this compound in preclinical research to establish such baselines.
Mechanism of Action Signaling Pathway
This compound exerts its effects by binding to and blocking the dopamine and norepinephrine transporters on presynaptic neurons. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in preclinical models.
Table 1: Receptor Binding Affinity
| Target | Ligand | Species | Brain Region | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | d-MPH | Rat | Striatum | 33 | [2] |
| Norepinephrine Transporter (NET) | d-MPH | Rat | Thalamus | 244 | [2] |
Table 2: In Vivo Neurotransmitter Changes Following this compound Administration
| Species | Brain Region | Dose (mg/kg) | Route | Peak Dopamine Increase (% of Basal) | Time to Peak (min) | Reference |
| Rat | Striatum | 50 | i.p. | 430% | 20 | [3] |
| Monkey | Striatum | Low & High | Oral | Consistent Increase | ~30 | [4] |
| Monkey | Prefrontal Cortex | High | Oral | Consistent Increase | ~60 | [4] |
Table 3: Behavioral Effects of this compound in Rodent Models
| Behavioral Test | Species | Dose (mg/kg) | Route | Key Finding | Reference |
| Locomotor Activity | Rat | 2 | i.p. | Increased horizontal activity | [5] |
| Locomotor Activity | Mouse | 3 | i.p. | Increased locomotor activity | [6] |
| 5-Choice Serial Reaction Time Task | Rat | 0.1 - 0.5 | i.p. | Decreased percent omissions | [7] |
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using a radiolabeled ligand.
Materials:
-
Rat striatal tissue
-
Ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, pH 7.4)
-
[3H]WIN 35,428 (radioligand)
-
This compound
-
Cocaine HCl (for determining non-specific binding)
-
Assay buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Homogenizer, centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect striata from rat brains on ice.
-
Homogenize the tissue in 20 volumes of ice-cold sucrose phosphate buffer.
-
Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final suspension.
-
-
Assay Setup:
-
Prepare assay tubes containing:
-
Assay buffer
-
A fixed concentration of [3H]WIN 35,428 (e.g., 0.5 nM).
-
Varying concentrations of this compound.
-
For non-specific binding control tubes, add a high concentration of cocaine HCl (e.g., 100 µM).
-
-
-
Incubation:
-
Initiate the binding reaction by adding the prepared tissue homogenate to the assay tubes.
-
Incubate the tubes on ice for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Protocol 2: In Vivo Microdialysis for Dopamine and Norepinephrine Measurement
This protocol outlines the procedure for measuring extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following administration of this compound.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Fraction collector
-
HPLC system with an electrochemical detector
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
-
Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-injection (e.g., 3 hours).[9]
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine and norepinephrine.
-
-
Data Analysis:
-
Calculate the average baseline neurotransmitter concentration.
-
Express the post-injection neurotransmitter levels as a percentage of the baseline.
-
Protocol 3: Locomotor Activity Assessment
This protocol details the measurement of spontaneous locomotor activity in rodents following the administration of this compound.
Materials:
-
Rodents (rats or mice)
-
Locomotor activity monitoring system (e.g., open field arena with photobeam detectors)
-
This compound solution for injection
-
Saline solution
Procedure:
-
Habituation:
-
Individually place each animal in the center of the activity monitoring arena.
-
Allow the animal to habituate to the new environment for a set period (e.g., 60 minutes).[5]
-
-
Baseline Measurement:
-
Administer a saline injection (e.g., intraperitoneally).
-
Immediately return the animal to the arena and record its locomotor activity for a baseline period (e.g., 60 minutes).
-
-
Test Measurement:
-
Following the baseline period, administer this compound at the desired dose.
-
Return the animal to the arena and record its locomotor activity for the test period (e.g., 60 minutes).
-
-
Data Analysis:
-
The monitoring system software will quantify various parameters of locomotor activity, such as horizontal activity (number of beam breaks), total distance traveled, and time spent in different zones of the arena.
-
Compare the locomotor activity during the test period to the baseline period to determine the effect of this compound.
-
These protocols provide a foundation for utilizing this compound to establish baseline measurements in preclinical research. Investigators should adapt these methods to their specific experimental needs and ensure all procedures are in accordance with institutional animal care and use guidelines.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of methylphenidate and nomifensine induced dopamine release in rat striatum using in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Chiral Separation of (R)- and (S)-Methylphenidate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphenidate (MPH) is a chiral psychostimulant drug commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic effects are primarily attributed to the (d)-threo-enantiomer. Due to the differing pharmacological and pharmacokinetic profiles of its enantiomers, the ability to separate and quantify the (R)- and (S)-enantiomers is crucial for drug development, quality control, and clinical and forensic toxicology.[1][2][3][4] This application note provides a detailed protocol for the chiral separation of (R)- and (S)-MPH enantiomers using High-Performance Liquid Chromatography (HPLC).
Principle
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers.[5][6][7] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs have demonstrated excellent performance in resolving methylphenidate enantiomers.[4][8]
Experimental Protocols
This section details the necessary equipment, reagents, and a step-by-step procedure for the chiral separation of methylphenidate enantiomers.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chirobiotic™ V2, 5 µm, 150 x 4.6 mm (or equivalent macrocyclic glycopeptide-based column).[4]
-
Guard Column: A suitable C18 guard column can be used to protect the analytical column.[4]
-
Data Acquisition and Processing Software: ChromQuest™ 5.0 or similar software for instrument control, data collection, and analysis.[4]
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
(±)-threo-Methylphenidate hydrochloride (racemic standard)
-
(R)-Methylphenidate and (S)-Methylphenidate (enantiomerically pure standards, if available)
-
Milli-Q® water or equivalent high-purity water
Sample and Mobile Phase Preparation
Mobile Phase Preparation:
-
Prepare a 20 mM solution of ammonium acetate in water.
-
The mobile phase consists of a mixture of methanol and the 20 mM ammonium acetate solution (92:8, v/v).[4]
-
Adjust the pH of the final mobile phase to 4.1 using an appropriate acid (e.g., acetic acid).[4]
-
Degas the mobile phase before use.
Standard Solution Preparation:
-
Accurately weigh a suitable amount of (±)-threo-methylphenidate hydrochloride standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Method
The following HPLC conditions are recommended for the chiral separation of methylphenidate enantiomers:
| Parameter | Value |
| Column | Chirobiotic™ V2, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Methanol / 20 mM Ammonium Acetate (92:8, v/v), pH 4.1 |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 25 µL[4] |
| Column Temperature | Ambient |
| Detection | UV at 215 nm[4] |
Data Presentation
The following table summarizes the expected retention times for the enantiomers of methylphenidate under the specified HPLC conditions.
| Enantiomer | Retention Time (min) |
| l-Methylphenidate (S-MPH) | ~7.0[4] |
| d-Methylphenidate (R-MPH) | ~8.1[4] |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of (R)- and (S)-MPH-220 enantiomers.
References
- 1. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate and Ritalinic Acid in Blood using Supercritical Fluid Chromatography. | Semantic Scholar [semanticscholar.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Normal phase chiral HPLC of methylphenidate: comparison of different polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving (R)-MPH-220 solubility for in vitro assays
Here is a technical support center for improving (R)-MPH-220 solubility for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound solubility in in vitro experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is the R-isomer of MPH-220, a selective inhibitor of skeletal muscle myosin-2 designed to induce muscle relaxation.[1][2] It is investigated for its potential as an anti-spastic agent.[1][3] Like many small molecule drug candidates, this compound is a hydrophobic molecule, which results in low solubility in aqueous solutions such as cell culture media or physiological buffers.[4][5] This poor water solubility can lead to precipitation when diluting a concentrated stock solution into an aqueous medium, making it difficult to achieve the desired final concentration and leading to inaccurate and unreliable experimental results.[6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1] It is a powerful solvent capable of dissolving a wide range of compounds for biological assays.[4]
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer. Why did this happen?
This common issue is often referred to as "solvent shock" or "salting out."[5][7] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[7] The abrupt change in solvent polarity causes the compound's concentration to exceed its solubility limit in the final aqueous medium, leading to precipitation.[4][5]
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible.[4]
It is critical to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments to account for any effects of the solvent itself.[7] High concentrations of DMSO (typically above 1-2%) can have cytotoxic effects or other unintended biological consequences that may confound experimental results.[9][10][11]
Q5: Are there alternative methods to improve the aqueous solubility of this compound if I cannot use DMSO?
Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs.[12][13] These methods should be tested empirically to determine their effectiveness for this compound and compatibility with your specific assay.
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol or polyethylene glycol) with water can improve solubility.[13][14] However, like DMSO, the final concentration must be carefully controlled to avoid cytotoxicity.[15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12][14][16]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water.[11][13]
Q6: How can I prevent my compound from precipitating when preparing my final working solution?
The key is to avoid "solvent shock" by ensuring a gradual and thorough mixing process. Instead of a single large dilution, a serial dilution approach is recommended.[6] Additionally, pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) and adding the stock solution dropwise while gently vortexing or stirring can significantly improve outcomes.[4][7]
Troubleshooting Guide: this compound Precipitation
Use the following guide to diagnose and resolve precipitation issues during your experiments.
| Symptom | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous buffer. | Solvent Shock: The rapid change in solvent polarity is causing the compound to crash out of solution.[5] | 1. Use a Serial Dilution Protocol: Avoid single-step, high-fold dilutions. Prepare an intermediate dilution first before making the final working solution.[6] 2. Optimize Mixing: Pre-warm your aqueous medium to 37°C. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.[4][7] |
| Solution becomes cloudy over time during incubation. | Thermodynamic Insolubility: The initial concentration, while kinetically soluble, is above the compound's true thermodynamic solubility limit and is precipitating over time.[6] Compound Instability: The compound may be degrading under the incubation conditions (pH, temperature), with the degradation products being insoluble.[7] | 1. Lower the Final Concentration: Perform a dose-response experiment to find the highest concentration that remains soluble throughout the experiment.[5] 2. Check for Instability: Incubate the compound in the medium without cells and check for precipitation over the same time course to distinguish between chemical instability and cell-mediated effects.[7] |
| Initial powder does not fully dissolve in 100% DMSO. | Insufficient Solvent or Energy: The concentration may be too high for the volume of DMSO, or the compound requires more energy to dissolve. | 1. Increase Solvent Volume: Add more DMSO to lower the stock concentration. 2. Apply Gentle Heat and Sonication: Gently warm the solution to 37°C and use a bath sonicator for 5-10 minutes to aid dissolution.[4] |
Quantitative Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Concentration | Remarks | Source |
| DMSO | 50 mg/mL (130.39 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [1] |
Table 2: General Cytotoxicity of Common Solvents in Cell-Based Assays
| Solvent | Typical Max Tolerated Concentration (v/v) | Notes | Sources |
| DMSO | 0.1% - 0.5% | Effects can be cell-line dependent. Concentrations >1% often reduce cell viability. | [8][10][11] |
| Ethanol | 0.5% - 1.0% | Can be more rapidly cytotoxic than DMSO at higher concentrations. | [8][15] |
| Polyethylene Glycol (PEG-400) | ~1.0% | Generally well-tolerated. | [15] |
| Dimethylformamide (DMF) | < 0.5% | Often more cytotoxic than DMSO and Ethanol. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required mass of this compound powder. (Molecular Weight: 383.46 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear.[4]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4] Stored at -80°C, the solution should be used within 6 months; at -20°C, within 1 month.[1]
Protocol 2: Preparation of Final Working Solution (Serial Dilution Method)
This protocol describes the preparation of a final 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Thaw and Pre-warm: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Pre-warm the required volume of your final aqueous assay buffer or cell culture medium to 37°C.[4]
-
Prepare Intermediate Dilution: Create a 100X intermediate dilution (1 mM) by adding 5 µL of the 10 mM stock solution to 45 µL of 100% DMSO. Vortex gently to mix.
-
Prepare Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the intermediate dilution dropwise to achieve the final desired concentration. For example, to make 1 mL of 10 µM solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed medium.
-
Final Mix and Inspect: Vortex the final solution gently for 10-15 seconds. Visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your assay.[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MPH-220 | Myosin | 2649776-79-2 | Invivochem [invivochem.com]
- 3. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: (R)-MPH-220 and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (R)-MPH-220 and other novel methylphenidate (MPH) analogs. The focus is on identifying and overcoming potential off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of a methylphenidate analog like this compound?
A1: As an analog of methylphenidate, this compound is expected to act primarily as a dopamine and norepinephrine reuptake inhibitor.[1] This means it should bind to and block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. The intended therapeutic or research application is likely related to enhancing cognitive function or for conditions like ADHD.[2][3]
Q2: My experimental results with this compound are inconsistent with its presumed mechanism of action. What could be the cause?
A2: Discrepancies between expected and observed results can arise from several factors, including off-target effects.[4] Off-target interactions occur when a compound binds to unintended biological targets, which can lead to unforeseen physiological responses.[5] It is also crucial to rule out experimental error by repeating the experiment with proper controls.[6][7]
Q3: What are some potential off-target sites for methylphenidate analogs?
A3: While primarily targeting DAT and NET, methylphenidate and its analogs may also interact with other monoamine transporters, such as the serotonin transporter (SERT), albeit typically with lower affinity.[1] Depending on the structural modifications in an analog like this compound, it could potentially interact with a wider range of receptors, ion channels, or enzymes.
Q4: How can I begin to investigate potential off-target effects of this compound?
A4: A systematic approach is recommended. Start with in silico profiling to predict potential off-target interactions based on the compound's structure.[5][8] Subsequently, employ a broad panel of in vitro screening assays to experimentally test for binding to a wide range of receptors and enzymes.[4]
Q5: Are there computational tools that can help predict the off-target profile of my compound?
A5: Yes, several computational approaches, including ligand-based and structure-based methods, can predict potential off-target interactions.[5][8] These tools compare the structure of your compound to libraries of known ligands for various targets. This can provide a list of potential off-targets to investigate experimentally.
Troubleshooting Guides
Guide 1: Unexpected Changes in Cell Viability in Culture
Problem: You observe unexpected cytotoxicity or proliferation in your cell line upon treatment with this compound, which is not expected from a dopamine/norepinephrine reuptake inhibitor in your specific cell model.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Compound Integrity and Concentration | Incorrect concentration or compound degradation can lead to unexpected effects. | Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. Prepare fresh dilutions for each experiment. |
| 2. Include Appropriate Controls | Controls are essential to isolate the effect of the compound.[6] | Run parallel experiments with vehicle control, a known cytotoxic agent (positive control), and a well-characterized catecholamine reuptake inhibitor with a clean off-target profile. |
| 3. Assess Off-Target Cytotoxicity | The observed effect might be due to interaction with cellular machinery unrelated to DAT or NET. | Screen this compound against a panel of common cytotoxicity targets, such as mitochondrial function assays (e.g., MTT, Seahorse), apoptosis assays (e.g., caspase activity), and cell membrane integrity assays (e.g., LDH release). |
| 4. Investigate Potential Signaling Pathway Perturbation | Off-target binding can activate or inhibit signaling pathways controlling cell fate. | Perform pathway analysis using techniques like Western blotting for key signaling proteins (e.g., kinases, transcription factors) or reporter gene assays. |
Guide 2: Inconsistent Results Between Binding and Functional Assays
Problem: this compound shows high affinity for DAT in a radioligand binding assay, but a disproportionately low effect in a subsequent dopamine uptake functional assay.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Re-evaluate Assay Conditions | Differences in buffer composition, temperature, or incubation time can affect compound activity. | Ensure that the conditions for both the binding and functional assays are as similar as possible. Verify the pH and ionic strength of all buffers. |
| 2. Consider Allosteric Modulation | The compound might bind to an allosteric site on the transporter, which is not displaced by the radioligand, and non-competitively inhibit transporter function. | Perform competition binding assays with multiple radioligands that bind to different sites on the transporter. Conduct kinetic studies of dopamine uptake in the presence of this compound. |
| 3. Investigate Transporter Trafficking | This compound could be affecting the expression or localization of the transporter on the cell surface rather than directly inhibiting its function. | Use techniques like cell surface biotinylation followed by Western blotting or immunofluorescence microscopy to quantify the amount of DAT on the plasma membrane after treatment. |
| 4. Screen for Ion Channel Interactions | Some compounds can interfere with the ion gradients necessary for transporter function. | Test this compound for activity against key ion channels that regulate membrane potential, such as sodium and potassium channels, using electrophysiology or fluorescent ion indicator assays. |
Comparative Pharmacological Data of Methylphenidate and Analogs
The following table provides a summary of binding affinities (Ki, nM) for methylphenidate and some of its analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data can serve as a reference for contextualizing the selectivity profile of novel compounds like this compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| d-threo-Methylphenidate | 14 | 39 | >10,000 | >714 |
| Ethylphenidate | 21 | 65 | 2,800 | 133 |
| 3,4-Dichloromethylphenidate | 3.4 | 1.8 | 390 | 115 |
| 4-Fluoromethylphenidate | 5.2 | 23 | 830 | 160 |
Note: Data is compiled from various sources and should be used for comparative purposes only. Absolute values can vary between different experimental setups.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for a specific target (e.g., DAT, NET, SERT).
Methodology:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor/transporter in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
Objective: To measure the functional effect of this compound on the reuptake of a specific neurotransmitter (e.g., dopamine) into synaptosomes.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from a specific brain region (e.g., striatum for DAT) by differential centrifugation of brain homogenates.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle control.
-
Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by this compound.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of cognitive enhancers: methylphenidate and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-MPH-220 Concentration for Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-MPH-220 for control experiments.
Troubleshooting Guide
Q1: My negative control experiment with this compound is showing a slight inhibitory effect. What could be the cause?
A1: Several factors could contribute to a slight effect observed with the inactive enantiomer, this compound.
-
Purity of the compound: Ensure the this compound used is of high chiral purity. Contamination with the active (S)-MPH-220 enantiomer can lead to observable inhibition. Always use a reputable supplier and check the certificate of analysis for enantiomeric excess (e.e.).
-
Off-target effects at high concentrations: While this compound is considered the inactive enantiomer, at very high concentrations, non-specific or off-target effects can sometimes be observed. It is crucial to use a concentration that is equivalent to the effective concentration of the active (S)-MPH-220 enantiomer.
-
Solvent effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at the same final concentration in all experimental conditions, including the vehicle control. High concentrations of some solvents can have independent biological effects.
Q2: I don't see any difference between my (S)-MPH-220 treated group and my this compound control group. What does this mean?
A2: This outcome suggests that the observed effect in your experiment may not be due to the specific inhibition of fast skeletal muscle myosin II. Here are some possible interpretations and troubleshooting steps:
-
Lack of target expression: Confirm that your experimental system (e.g., cell line, tissue preparation) expresses the fast skeletal muscle myosin II isoforms that are the target of MPH-220.
-
Off-target effect of the racemate: The effect you are observing might be an off-target effect common to both enantiomers.
-
Experimental variability: High variability within your experimental groups could be masking a real, but small, difference. Review your experimental protocol for sources of variability and consider increasing the number of replicates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use as a negative control?
A1: The ideal concentration for this compound as a negative control is the same concentration as the active (S)-MPH-220 enantiomer that produces the desired biological effect in your experiment. The principle of using an inactive enantiomer as a control relies on comparing the effects of the active and inactive forms at equimolar concentrations.[1] Any cellular effect observed with the active enantiomer but not with an equivalent concentration of the inactive enantiomer can be confidently attributed to the specific inhibition of the target.[1]
Q2: Why is it important to use this compound as a negative control?
A2: Using the inactive (R)-enantiomer as a negative control is a critical component of rigorous experimental design in pharmacology.[2] It helps to distinguish the specific effects of inhibiting the target (fast skeletal muscle myosin II) from any non-specific or off-target effects of the chemical scaffold.[3] This is crucial for validating that the observed phenotype is a direct result of target engagement by the active (S)-enantiomer.
Q3: What is the mechanism of action of MPH-220?
A3: MPH-220 is a selective inhibitor of fast skeletal muscle myosin II. It binds to the blebbistatin-binding pocket on the myosin head, trapping it in a state with low affinity for actin.[4] This action inhibits the myosin ATPase cycle and prevents the generation of force, leading to muscle relaxation.[5] The selectivity of MPH-220 for fast skeletal myosin is due to a single amino acid difference in the binding pocket compared to other myosin isoforms.[6]
Q4: Can I use racemic MPH-220 for my experiments?
A4: While racemic MPH-220 (a 1:1 mixture of (R)- and (S)-enantiomers) can be used, interpreting the results can be more complex. The presence of the inactive (R)-enantiomer means that a higher total concentration of the drug is required to achieve the same level of inhibition as the pure (S)-enantiomer. For mechanistic studies and to ensure the highest specificity, it is recommended to use the purified (S)-MPH-220 as the active compound and this compound as the negative control.
Data Presentation
Table 1: Inhibitory Potency of Blebbistatin Enantiomers against Myosin II Isoforms. (Note: MPH-220 is a derivative of blebbistatin, and similar enantiomer-specific activity is expected. Specific IC50 values for MPH-220 enantiomers are not widely published, but the data for blebbistatin provides a strong rationale for using this compound as an inactive control.)
| Enantiomer | Target Myosin II Isoform | IC50 (μM) |
| (S)-(-)-Blebbistatin | Non-muscle Myosin IIA | ~0.5 - 5 |
| (S)-(-)-Blebbistatin | Skeletal Muscle Myosin II | ~2 |
| (R)-(+)-Blebbistatin | Non-muscle Myosin IIA | >100[7] |
| (R)-(+)-Blebbistatin | Skeletal Muscle Myosin II | >100 |
Experimental Protocols
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its motor activity.
Materials:
-
Purified fast skeletal muscle myosin II
-
(S)-MPH-220 and this compound stock solutions (in DMSO)
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)
-
ATP stock solution
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric assay.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and myosin II at the desired concentration.
-
Add varying concentrations of (S)-MPH-220, this compound, or a DMSO vehicle control to the reaction mixture.
-
Incubate for a predetermined time at the appropriate temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of ATP.
-
Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the ATPase activity (μmol Pi/min/mg myosin) and plot it against the inhibitor concentration to determine the IC50 value.
In Vitro Muscle Contractility Assay
This assay measures the contractile force of isolated muscle fibers or engineered muscle tissues.
Materials:
-
Isolated skeletal muscle fibers or engineered muscle tissue
-
Ringer's solution or Krebs-Henseleit solution, oxygenated
-
(S)-MPH-220 and this compound stock solutions (in DMSO)
-
Force transducer and length controller system
-
Electrical field stimulation electrodes
Procedure:
-
Mount the muscle preparation in a bath containing oxygenated physiological salt solution maintained at a constant temperature (e.g., 25-30°C).
-
Attach one end of the muscle to a fixed hook and the other end to a force transducer.
-
Adjust the muscle to its optimal length (L0) for maximal force production.
-
Induce muscle contraction by electrical field stimulation (e.g., single twitches or tetanic stimulation).
-
Record the baseline contractile force.
-
Add a specific concentration of (S)-MPH-220, this compound, or a DMSO vehicle control to the bath and incubate for a sufficient period for the compound to take effect.
-
Stimulate the muscle again and record the post-treatment contractile force.
-
Calculate the change in force production to assess the effect of the compounds.
Mandatory Visualizations
Caption: Signaling pathway of MPH-220 action on skeletal muscle myosin II.
Caption: General experimental workflow for using this compound as a negative control.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 4. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.edu [ohsu.edu]
- 6. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
Technical Support Center: Troubleshooting (R)-MPH-220 in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-MPH-220 in high-throughput screening (HTS) applications. Based on its nomenclature, this compound is presumed to be an analog of (R)-methylphenidate, a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). The following information is tailored to assist in the development and execution of HTS assays targeting these neurotransmitter transporters.
Frequently Asked Questions (FAQs)
Section 1: Assay Performance and Quality Control
Question: My HTS assay for this compound is showing a low Z'-factor. What does this indicate and how can I improve it?
Answer: A Z'-factor below 0.5 suggests that the assay has a small separation between the positive and negative controls, which can lead to unreliable results.[1][2][3][4] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][4]
Common Causes and Solutions for a Low Z'-Factor:
-
High Variability in Controls:
-
Inconsistent cell plating: Ensure a homogenous cell suspension and consistent cell numbers per well.
-
Reagent instability: Prepare fresh reagents daily and assess their stability under assay conditions.
-
Automated liquid handling errors: Calibrate and validate pipetting volumes of your automated systems.
-
-
Low Signal-to-Background Ratio:
-
Suboptimal substrate concentration: The substrate concentration should ideally be at or near the Km for the transporter to ensure sensitivity.[4]
-
Insufficient incubation time: Optimize incubation times for both the compound and the substrate to achieve a robust signal window.
-
Cell health issues: Ensure cells are healthy and not over-confluent, which can affect transporter expression and function.
-
Question: What are the essential controls for an HTS assay with this compound?
Answer: To ensure data quality, the following controls are essential:
-
Negative Control (0% Inhibition): Cells treated with the vehicle (e.g., DMSO) only. This represents the basal activity of the transporter.
-
Positive Control (100% Inhibition): Cells treated with a known, potent inhibitor of the target transporter (e.g., nomifensine for DAT or desipramine for NET) at a concentration that gives maximal inhibition.[5][6]
-
Test Compound: Cells treated with this compound.
Section 2: Data Interpretation and Troubleshooting
Question: I am observing a high rate of false positives in my screen. What are the potential causes?
Answer: False positives are "hits" that do not have genuine inhibitory activity against the target. Common causes include:
-
Compound-Related Effects:
-
Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths. A counter-screen without the fluorescent substrate can identify these compounds.
-
Cytotoxicity: High concentrations of the compound may be killing the cells, leading to a decrease in signal. A cytotoxicity assay should be performed on all potential hits.[5]
-
Non-specific binding: The compound may interact with the plate or other assay components.
-
-
Assay-Related Issues:
-
Reagent interference: Some compounds may interfere with the detection reagents.
-
Well-to-well contamination: Ensure proper washing steps and careful handling to avoid cross-contamination.
-
Question: My results for this compound are not reproducible. What should I investigate?
Answer: Lack of reproducibility can stem from several factors:
-
Compound Stability and Solubility:
-
This compound may be unstable or precipitate in the assay buffer. Methylphenidate is known to be less stable at a pH greater than 7.0.[7] Assess the solubility and stability of the compound under your specific assay conditions.
-
Ensure proper mixing and dissolution of the compound in the vehicle (e.g., DMSO) before adding it to the assay plate.
-
-
Inconsistent Assay Conditions:
-
Temperature and incubation time fluctuations: Maintain consistent temperature and timing across all plates and experiments.
-
Batch-to-batch variation in reagents: Use reagents from the same lot whenever possible and qualify new batches before use.
-
Cell passage number: Use cells within a consistent and low passage number range, as transporter expression can change over time.
-
Section 3: Compound-Specific Issues
Question: What is the expected mechanism of action for this compound, and how does this influence assay design?
Answer: Assuming this compound is an analog of (R)-methylphenidate, its primary mechanism of action is expected to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[8] This leads to an increase in the extracellular concentration of these neurotransmitters. Therefore, the most suitable HTS assays are neurotransmitter uptake assays.[9][10][11] These assays typically use a fluorescent or radiolabeled substrate that is transported into cells expressing the target transporter. Inhibitors like this compound will block this uptake, resulting in a decreased signal.
Question: What are the key considerations for the solubility and stability of this compound in an HTS assay?
Answer:
-
Solubility: Methylphenidate hydrochloride is highly soluble in water.[7] However, the solubility of a novel analog like this compound may differ. It is recommended to experimentally determine its solubility in the assay buffer. Poor solubility can lead to compound precipitation and inaccurate results.
-
Stability: Methylphenidate is susceptible to hydrolysis, especially at alkaline pH.[12] The stability of this compound should be evaluated in the assay buffer at the experimental temperature and pH. Degradation of the compound during the assay will result in an underestimation of its potency. Studies have shown that methylphenidate is stable in aqueous solutions for at least one week at temperatures ranging from -20°C to 25°C.[13]
Quantitative Data Summary
Table 1: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay, suitable for HTS.[1][2][3][4] |
| 0 to 0.5 | Marginal assay, may require optimization.[2][4] | |
| < 0 | Unacceptable assay for screening.[2][4] | |
| Signal-to-Background (S/B) | > 5 | Generally considered a good starting point. |
| Coefficient of Variation (%CV) | < 15% | Indicates good precision of the measurements. |
Table 2: Typical Conditions for a Neurotransmitter Transporter Uptake Assay
| Parameter | Typical Value/Condition |
| Cell Line | HEK293 or CHO cells stably expressing human DAT or NET.[6] |
| Plate Format | 96- or 384-well, black, clear-bottom plates. |
| Seeding Density | Optimized for 80-90% confluency on the day of the assay. |
| Assay Buffer | Tris-HEPES buffer or Krebs-Ringer-HEPES (KRH) buffer. |
| Substrate | Fluorescent (e.g., ASP+) or radiolabeled ([³H]dopamine or [³H]norepinephrine) transporter substrate.[5] |
| Compound Concentration | Typically screened at a single concentration (e.g., 10 µM) for primary screening. |
| Incubation Time | 10-30 minutes at room temperature or 37°C.[5] |
| Detection Method | Fluorescence plate reader or scintillation counter. |
Experimental Protocols
Protocol: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This protocol provides a general methodology for a fluorescence-based HTS assay to identify inhibitors of DAT or NET.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and a selection agent).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Fluorescent substrate (e.g., ASP+).
-
Positive control inhibitor (e.g., 10 µM Desipramine for NET).[6]
-
This compound and other test compounds dissolved in DMSO.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
The day before the assay, seed the hDAT or hNET expressing cells into 384-well plates at a pre-determined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium from the plates.
-
Add assay buffer containing the test compounds (including this compound), positive controls, or negative controls (vehicle) to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 20 minutes) at room temperature.
-
-
Substrate Addition:
-
Add the fluorescent substrate solution to all wells.
-
-
Signal Detection:
-
Immediately begin kinetic reading of the fluorescence intensity using a bottom-read fluorescence plate reader at appropriate excitation and emission wavelengths. Alternatively, for an endpoint assay, incubate for a set time (e.g., 10 minutes) and then read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well in a kinetic assay, or the final fluorescence intensity in an endpoint assay.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Visualizations
Caption: A typical workflow for a high-throughput screening campaign.
Caption: Decision tree for troubleshooting common HTS issues.
Caption: Mechanism of dopamine transporter (DAT) inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. assay.dev [assay.dev]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-MPH-220 (d-threo-Methylphenidate)
This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing and detecting the racemization of (R)-MPH-220, the pharmacologically active d-threo-enantiomer of methylphenidate.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stereochemical stability of this compound.
Frequently Asked Questions
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, like this compound (the d-threo-isomer), converts into a mixture containing its opposite enantiomer, (S)-MPH-220 (the l-threo-isomer). Since the pharmacological activity of methylphenidate resides almost entirely in the d-threo-isomer, racemization leads to a loss of potency and introduces an isomer with a different pharmacological profile.[1][2][3]
Q2: What primary factors can cause my this compound sample to racemize?
A2: The primary factors that can induce racemization of methylphenidate are exposure to certain acids and high temperatures.[4][5] One documented method for intentional racemization involves heating a solution of d-threo-methylphenidate in toluene with propionic acid under reflux.[4][5] This suggests that acidic conditions, particularly at elevated temperatures, can compromise the stereochemical integrity of the molecule.
Q3: My analytical results show the presence of the (S)-enantiomer. Does this automatically mean my sample has racemized?
A3: Not necessarily. The presence of the (S)-enantiomer could be due to one of three reasons:
-
Racemization: The sample has undergone racemization during storage, handling, or an experimental procedure.
-
Initial Impurity: The sample was not enantiomerically pure to begin with.
-
Contamination: The sample was contaminated with a racemic mixture or the l-isomer. It is crucial to first verify the purity of your starting material and review your experimental conditions for potential racemization triggers.
Q4: How can I prevent or minimize racemization during storage and experiments?
A4: To minimize racemization, adhere to the following guidelines:
-
Storage: Store this compound at recommended low temperatures, such as frozen (-20°C), to ensure long-term stability.[6] Avoid prolonged storage at room temperature or elevated temperatures.[6][7]
-
pH Control: Avoid strongly acidic or alkaline conditions, especially with heating. While the primary documented racemization occurs under acidic heat, significant degradation (hydrolysis to ritalinic acid) is observed in alkaline conditions.[8][9] Maintain solutions at a neutral or mildly acidic pH where the compound is more stable.
-
Solvent Choice: Use neutral, aprotic solvents when possible. For analytical purposes, methanolic solutions are common.[10]
Q5: What is the difference between racemization and degradation?
A5: Racemization is the conversion of one enantiomer to another, changing the stereochemistry but not the chemical formula. Degradation involves a chemical change in the molecule itself. For methylphenidate, the primary degradation pathway is the hydrolysis of the methyl ester group to form ritalinic acid, which is pharmacologically inactive.[2][8] This hydrolysis is notably accelerated by alkaline pH and elevated temperatures.[8][9]
Troubleshooting Common Scenarios
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in an assay. | 1. Racemization of this compound to the less active (S)-enantiomer.2. Degradation to inactive ritalinic acid. | 1. Analyze the sample's enantiomeric purity using chiral HPLC.2. Analyze the sample for the presence of ritalinic acid.[11]3. Review experimental conditions (pH, temperature) for factors promoting racemization or degradation.[4][9] |
| Appearance of an unexpected peak in chiral HPLC analysis. | The unexpected peak is likely the (S)-MPH-220 enantiomer. | 1. Confirm the identity of the peak by running a racemic methylphenidate standard.2. Quantify the peak area to determine the enantiomeric excess (% ee) of your sample.3. Investigate the sample's history for exposure to heat or acidic conditions.[5] |
| Inconsistent analytical results between sample preparations. | Sample processing itself may be inducing racemization or degradation. | 1. Analyze a control sample that has not undergone the full preparation procedure.2. Evaluate each step of the protocol (e.g., heating, pH adjustment) for potential impact on stability.3. Ensure storage conditions for prepared samples are optimized (e.g., frozen at -20°C).[6] |
Quantitative Data Summary
Table 1: Stability of Methylphenidate Enantiomers Under Various Storage Conditions
This table summarizes the stability of d- and l-methylphenidate (MPH) in blood samples, highlighting the percentage loss or increase over time. The optimal storage condition is -20°C.
| Temperature | Time | Analyte | % Change from Initial Concentration |
| 25°C (Room Temp) | 24 hours | d-MPH | -18.1%[6] |
| l-MPH | -20.6%[6] | ||
| 2 weeks | d,l-MPH | Complete conversion to Ritalinic Acid[6][7] | |
| 4°C (Refrigerated) | 1 week | d,l-MPH | Stable (within ±17% change)[6] |
| -20°C (Frozen) | 5 months | d,l-MPH | Stable[6][7] |
| 35°C (Elevated Temp) | 24 hours | d-MPH | -64.1%[6] |
| l-MPH | -68.7%[6] | ||
| 2 weeks | d,l-MPH | Complete conversion to Ritalinic Acid[6] |
Experimental Protocols
Protocol 1: Detection and Quantification of Racemization using Chiral HPLC
This protocol provides a standard method for separating and quantifying the d- and l-threo-enantiomers of methylphenidate to assess sample purity and detect racemization.[12][13]
1. Objective: To determine the enantiomeric excess (% ee) of an this compound sample.
2. Materials:
-
HPLC system with UV detector
-
Chiral column: CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm) or equivalent[10][12]
-
Mobile Phase: Methanol / Ammonium Acetate (20 mM, pH 4.1) in a 92:8 (v/v) ratio[12][13]
-
Sample: this compound dissolved in methanol (e.g., 1 mg/mL)[10]
-
Reference Standard: Racemic (d,l)-threo-methylphenidate HCl
3. Chromatographic Conditions:
-
Column Temperature: 25°C[10]
4. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a solution of your this compound sample in methanol.
-
Inject the racemic reference standard to determine the retention times for the l-threo-MPH (first eluting peak, approx. 7.0 min) and d-threo-MPH (second eluting peak, approx. 8.1 min).[12][13]
-
Inject your this compound sample using the same method.
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample.
5. Data Analysis:
-
Calculate the percentage of each enantiomer:
-
% d-MPH = [Area(d) / (Area(d) + Area(l))] x 100
-
% l-MPH = [Area(l) / (Area(d) + Area(l))] x 100
-
-
Calculate the Enantiomeric Excess (% ee):
-
% ee = |% d-MPH - % l-MPH|
-
Visual Diagrams
Diagram 1: Workflow for Investigating Potential Racemization
This diagram outlines the logical steps a researcher should follow when investigating the enantiomeric purity of an this compound sample.
Caption: Workflow for troubleshooting unexpected results and identifying racemization.
Diagram 2: Factors Influencing this compound Stability
This diagram illustrates the key environmental factors that can lead to either racemization or chemical degradation of this compound.
Caption: Key factors leading to racemization versus chemical degradation of methylphenidate.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2243534C - Process for the preparation of d-threo-(r,r)-methylphenidate and recycling of undesired enantiomers by epimerisation - Google Patents [patents.google.com]
- 5. US7164025B2 - Manufacture of single isomer methylphenidate - Google Patents [patents.google.com]
- 6. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Methylphenidate (Ritalin) Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 11. HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure (R)-MPH-220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure (R)-MPH-220, a methylphenidate analogue. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis is producing a racemic mixture of MPH-220. How can I selectively synthesize the (R)-enantiomer?
A1: Achieving enantioselectivity is a primary challenge. A racemic mixture indicates that your current synthetic route does not favor the formation of one enantiomer over the other. To selectively synthesize this compound, you should consider asymmetric synthesis strategies. One common approach for analogous compounds like methylphenidate involves using a chiral starting material. For instance, the synthesis of (2R,2'R)-methylphenidate has been successfully achieved with high optical purity by starting from D-pipecolic acid[1][2]. Another advanced method is the use of rhodium(II)-catalyzed intermolecular C-H insertion with a chiral catalyst, which can produce enantioenriched methylphenidate analogues[3][4].
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the enantiomeric purity of your chiral starting material.
-
Catalyst Selection: If using a catalytic method, ensure the catalyst is appropriate for asymmetric induction. Dirhodium tetraprolinate derivatives, for example, are used for enantioenriched synthesis[3].
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity. Optimize these parameters based on literature for similar transformations.
Q2: I have synthesized a mixture of enantiomers. What are the recommended methods for chiral separation to isolate this compound?
A2: Chiral separation is a crucial step if you start with a racemic or enantiomerically-enriched-but-not-pure mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers of methylphenidate and its analogues[5]. Capillary Electrophoresis (CE) is another viable technique[5][6].
Troubleshooting Chiral HPLC Separation:
-
Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® series) are often successful for this class of compounds[7][8].
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, will need to be optimized to achieve baseline separation. For similar compounds, mixtures of alcohols and acetonitrile have been used[8].
-
Detection: Ensure your detector is sensitive enough for the quantities being separated. UV detection is common[9].
Q3: My overall yield of this compound is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors throughout the synthetic and purification process. Some older synthetic methods for methylphenidate analogues are known for having shortcomings, including low yields and the need for diastereomer interconversion[10].
Potential Causes and Solutions:
-
Side Reactions: Your reaction conditions may be promoting the formation of side products. Analyze your crude product by LC-MS or GC-MS to identify major impurities and adjust conditions (e.g., temperature, stoichiometry) to minimize them.
-
Purification Losses: Significant material can be lost during chromatographic purification. Ensure your column is not overloaded and that the chosen solvent system provides good separation without excessive band broadening.
-
Incomplete Reactions: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup.
-
Alternative Routes: Consider more modern and direct synthetic methods, such as the rhodium(II)-catalyzed C-H insertion, which can offer more efficient pathways to methylphenidate analogues[3][4].
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my this compound sample?
A4: Accurate determination of enantiomeric excess is essential to confirm the success of your asymmetric synthesis or chiral separation. The most reliable method is chiral HPLC, as described in Q2. By integrating the peak areas of the two enantiomers, you can calculate the e.e. An alternative method involves derivatizing the enantiomeric mixture with a chiral agent and then analyzing the resulting diastereomers by a non-chiral chromatographic method like GC-MS[2].
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Optical Purity | Asymmetric synthesis from D-pipecolic acid | > 99% for (2R,2'R)-methylphenidate | [1][2] |
| Optical Purity | Asymmetric synthesis from L-pipecolic acid | 96% for (2S,2'S)-methylphenidate | [1][2] |
| Yield | Deprotection of Boc-protected precursor | 68.5% for D-threo-methylphenidate HCl | [10] |
| Yield | De-salting step | 92% for D-threo-methylphenidate free amine | [10] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound Analogue via Chiral Precursor
This protocol is a generalized procedure based on the synthesis of (2R,2'R)-methylphenidate from D-pipecolic acid[1][2]. Note: Specific reagents and conditions should be optimized for the MPH-220 target.
-
Protection of Chiral Amine: React D-pipecolic acid with a suitable protecting group (e.g., Boc anhydride) to protect the secondary amine. This step typically proceeds in high yield.
-
Activation of Carboxylic Acid: Activate the carboxylic acid of the N-Boc-D-pipecolic acid for coupling.
-
Friedel-Crafts Acylation: React the activated N-Boc-D-pipecolic acid with the appropriate aromatic precursor for MPH-220 under Friedel-Crafts conditions to form the corresponding amino ketone. This step is critical for establishing one of the stereocenters.
-
Reduction of Ketone: Reduce the ketone to a hydroxyl group. This step can generate diastereomers, and the stereochemical outcome must be carefully controlled or the products separated.
-
Esterification: Esterify the resulting alcohol to form the methyl ester.
-
Deprotection: Remove the Boc protecting group to yield the final this compound analogue.
Protocol 2: Chiral Separation of MPH-220 Enantiomers by HPLC
This is a general protocol for developing a chiral HPLC separation method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, ID, or OJ-H)[7][8].
-
Mobile Phase Screening:
-
Begin with a simple mobile phase, such as a mixture of an alcohol (e.g., ethanol or isopropanol) and hexane for normal phase, or an alcohol and water/buffer for reversed-phase.
-
Run a racemic standard of MPH-220.
-
If no separation is observed, systematically vary the organic modifier and its concentration. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.
-
-
Method Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
Quantification: After achieving baseline separation, create a calibration curve to determine the concentration and calculate the enantiomeric excess of your samples.
Visualizations
Caption: Workflow for Asymmetric Synthesis of this compound.
Caption: Troubleshooting Logic for Chiral HPLC Separation.
References
- 1. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 142. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - The Davies Group [scholarblogs.emory.edu]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. myexperiment.org [myexperiment.org]
Interpreting unexpected results with (R)-MPH-220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MPH-220, a selective inhibitor of fast skeletal muscle myosin-2.
Troubleshooting Guides
Unexpected results in experimental assays with this compound can arise from several factors, ranging from compound integrity to assay conditions. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected Potency or Apparent Off-Target Effects
If this compound exhibits greater inhibition of fast skeletal muscle myosin-2 than anticipated, or if it appears to inhibit other myosin isoforms (e.g., cardiac or smooth muscle myosin), consider the following possibilities.
Possible Cause 1: Enantiomeric Contamination
This compound is the less active enantiomer of MPH-220. The (S)-enantiomer is significantly more potent.[1][2] Contamination of your this compound stock with even small amounts of the (S)-enantiomer can lead to a dramatic increase in observed potency.
Troubleshooting Steps:
-
Verify Enantiomeric Purity: Analyze the enantiomeric purity of your this compound stock using a suitable chiral chromatography method (e.g., chiral HPLC or SFC).
-
Source a New Batch: If significant contamination is detected, obtain a new, high-purity batch of this compound from a reputable supplier.
-
Use (S)-MPH-220 as a Control: If available, include the (S)-enantiomer as a positive control in your assays to confirm the expected potency difference.
Illustrative Data:
The following table presents hypothetical data illustrating the expected difference in potency between the two enantiomers in a fast skeletal muscle myosin ATPase assay.
| Compound | Expected IC50 (µM) | Observed IC50 (µM) - Unexpected Result |
| This compound | > 50 | 5 |
| (S)-MPH-220 | ~ 0.5 | 0.45 |
Note: The expected IC50 values are illustrative and based on qualitative descriptions of potency differences.
Possible Cause 2: Compound Degradation or Racemization
Troubleshooting Steps:
-
Review Storage Conditions: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C in a suitable solvent like DMSO.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound for each experiment.
-
Assess Stability: If racemization is suspected, analyze the enantiomeric purity of your compound after subjecting it to your experimental conditions (e.g., incubation time and temperature in your assay buffer) without the enzyme present.
Issue 2: Low or No Activity of this compound
If this compound shows little to no inhibition in your assays, even at high concentrations, consider the following.
Possible Cause 1: Incorrect Myosin Isoform
MPH-220 is highly selective for fast skeletal muscle myosin-2 .[1][7][8] It is not expected to significantly inhibit slow skeletal, cardiac, or smooth muscle myosin isoforms.[1][7]
Troubleshooting Steps:
-
Confirm Myosin Source: Verify the identity and isoform of the myosin used in your assay.
-
Use a Positive Control: Include a known potent inhibitor of your specific myosin isoform to ensure the assay is performing correctly. For fast skeletal muscle myosin, (S)-MPH-220 or blebbistatin would be appropriate positive controls.
Illustrative Selectivity Data:
The following table summarizes the expected selectivity profile of MPH-220.
| Myosin Isoform | Expected Activity of MPH-220 |
| Fast Skeletal Myosin-2 | High Inhibition (by S-enantiomer) |
| Slow Skeletal Myosin | No Significant Inhibition |
| β-Cardiac Myosin | No Significant Inhibition |
| Smooth Muscle Myosin | No Significant Inhibition |
| Non-muscle Myosin-2 | No Significant Inhibition |
Possible Cause 2: Assay Conditions
The inhibitory activity of myosin inhibitors can be sensitive to assay conditions such as ATP concentration, actin concentration, and buffer composition.
Troubleshooting Steps:
-
Optimize ATP Concentration: Ensure the ATP concentration in your assay is appropriate. High concentrations of ATP can sometimes compete with ATP-competitive inhibitors.
-
Verify Actin Purity and Concentration: If using an actin-activated ATPase assay, ensure the actin is properly prepared and at a saturating concentration.
-
Check Buffer Components: Review your buffer composition for any components that might interfere with the inhibitor's activity.
Diagram: Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is the significantly less active enantiomer of the potent fast skeletal muscle myosin-2 inhibitor, (S)-MPH-220.[1][2] Therefore, you should expect to see very weak or no inhibition of fast skeletal muscle myosin-2 ATPase activity at concentrations where the (S)-enantiomer is highly active. It is primarily useful as a negative control to its more active (S)-counterpart.
Q2: Is this compound selective for specific myosin isoforms?
A2: The parent compound, MPH-220 (and specifically its active S-enantiomer), is highly selective for fast skeletal muscle myosin-2. It shows little to no activity against slow skeletal, cardiac, and smooth muscle myosin isoforms.[1][7][8] Therefore, this compound is also expected to be inactive against these other isoforms.
Q3: How should I prepare and store this compound solutions?
A3: While specific instructions for this compound may vary by supplier, general recommendations for similar compounds like blebbistatin suggest dissolving the compound in a dry organic solvent such as DMSO to create a concentrated stock solution. It is recommended to aliquot this stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, dilute the stock solution into your aqueous assay buffer immediately before use.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays, primarily as a negative control for the (S)-enantiomer. Given the high cell permeability reported for MPH-220, the (R)-enantiomer is also expected to be cell-permeable.[1] When interpreting results, it is crucial to have confirmed the enantiomeric purity of the compound.
Diagram: Signaling Pathway Context
Caption: The mechanism of muscle contraction and the specific inhibitory target of MPH-220.
Experimental Protocols
Key Experiment: In Vitro Myosin ATPase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the actin-activated ATPase activity of fast skeletal muscle myosin.
Materials:
-
Fast skeletal muscle myosin-2 (e.g., purified from rabbit psoas muscle)
-
Actin (e.g., purified from rabbit skeletal muscle acetone powder)
-
This compound and (S)-MPH-220 (for control) dissolved in DMSO
-
Assay Buffer: e.g., 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution
-
Malachite green reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Myosin-Actin Mix: In the assay buffer, prepare a solution containing a fixed concentration of myosin and a saturating concentration of actin.
-
Compound Addition: Add varying concentrations of this compound (and (S)-MPH-220 as a control) to the wells of the microplate. Include a DMSO-only control.
-
Initiate Reaction: Add the myosin-actin mix to the wells containing the compounds and pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Start ATPase Reaction: Initiate the reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature for a set period during which the reaction is linear (e.g., 15-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced by ATP hydrolysis to generate a colored product.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Myosin ATPase Assay Workflow
Caption: A step-by-step workflow for a typical in vitro myosin ATPase inhibition assay.
References
- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Role of Additives during Deracemization Using Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Delivery of (R)-MPH-220
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular delivery of (R)-MPH-220 in in vitro models.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the intracellular concentration of this compound.
Issue 1: Low Cellular Uptake or Inconsistent Efficacy
Your experiments show minimal biological effect, or the results are not reproducible, suggesting poor entry of this compound into the target cells.
| Potential Cause | Recommended Solution | Verification Method |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Assess the compound's stability in your specific cell culture medium at 37°C over the experimental timeframe.[1] | HPLC or LC-MS analysis of the culture medium at different time points. |
| Cell Culture Variability | Standardize cell culture procedures. Ensure consistent cell passage number, confluency, and overall health, as these factors can significantly impact experimental outcomes.[1][2] | Regular cell morphology checks, growth curve analysis, and use of a consistent cell passage range. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line. | IC50 or EC50 determination using a relevant functional assay (e.g., muscle contraction assay for skeletal muscle cells). |
| Cell Membrane as a Barrier | The physicochemical properties of this compound may hinder its passive diffusion across the cell membrane.[3] | Evaluate the compound's lipophilicity (LogP) and solubility in aqueous solutions. |
Experimental Workflow for Troubleshooting Low Uptake
Caption: A logical workflow for diagnosing and resolving low cellular uptake of this compound.
Issue 2: High Cytotoxicity Observed with Delivery Vehicle
The use of a nanocarrier or other delivery agent to enhance this compound uptake results in significant cell death, confounding the experimental results.
| Potential Cause | Recommended Solution | Verification Method |
| Inherent Toxicity of the Vehicle | Test the toxicity of the delivery vehicle alone (without this compound) across a range of concentrations. | Standard cytotoxicity assays such as MTT, LDH release, or live/dead cell staining.[1] |
| Suboptimal Vehicle-to-Drug Ratio | Optimize the loading efficiency and the ratio of the delivery vehicle to this compound to minimize toxicity while maintaining efficacy. | Compare the therapeutic index of different formulations. |
| Interference with Cellular Assays | The delivery vehicle may interfere with the readout of your cytotoxicity or efficacy assay. | Run controls with the vehicle alone to check for any assay interference. Validate findings with an orthogonal method.[1] |
Signaling Pathway for Apoptosis Induced by Vehicle Toxicity
Caption: Potential apoptotic pathway activated by a cytotoxic drug delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to consider for enhancing the cellular delivery of a hydrophobic compound like this compound?
A1: For hydrophobic compounds, the primary challenge is often poor aqueous solubility and aggregation in culture media. Initial strategies should focus on:
-
Solubilizing Agents: Using solvents like DMSO is standard, but ensure the final concentration is non-toxic to your cells (typically <0.5%).
-
Formulation with Carriers: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility and facilitate cellular uptake.[4][5] These carriers can protect the drug from degradation and offer opportunities for targeted delivery.[6]
Q2: How can I choose the right nanocarrier for this compound?
A2: The choice of nanocarrier depends on the specific properties of this compound and the target cells.
| Nanocarrier Type | Advantages | Considerations |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface can be modified for targeting.[7] | Can have stability issues and potential for premature drug leakage. |
| Polymeric Nanoparticles | High stability, controlled and sustained drug release, tunable properties (size, charge).[6] | Potential for immunogenicity and toxicity depending on the polymer used. |
| Micelles | Simple to prepare, small size, can solubilize poorly soluble drugs.[5] | Can be unstable upon high dilution in the body. |
Q3: What experimental controls are essential for a cellular delivery study?
A3: Proper controls are crucial for interpreting your results accurately.[1]
-
Untreated Cells: To establish a baseline for cell viability and the phenotype of interest.
-
Vehicle-Only Control: To assess the effect of the delivery vehicle (e.g., empty nanoparticles, solvent) on the cells.[1]
-
This compound Only Control: To measure the baseline effect of the drug without the delivery enhancement.
-
Positive Control: A compound known to produce the expected biological effect, confirming that the assay is working correctly.[1]
Q4: How can I visualize the cellular uptake of this compound or its carrier?
A4: Visualizing uptake confirms that your delivery strategy is working.
-
Fluorescent Labeling: If possible, conjugate a fluorescent dye to this compound or the nanocarrier. This allows for direct visualization of cellular entry and subcellular localization using fluorescence microscopy or quantification via flow cytometry.
-
Immunofluorescence: If you have an antibody that specifically recognizes this compound, you can use immunofluorescence to detect its presence within cells.
-
Reporter Genes: For some advanced delivery systems, you can co-deliver a reporter gene (e.g., GFP) to track delivery efficiency.
Cellular Uptake Mechanisms for Nanoparticles
Caption: General pathway of nanoparticle uptake via endocytosis and subsequent drug release.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes a standard thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Dissolve PC, cholesterol, and this compound in chloroform in a round-bottom flask. The molar ratio of PC:Cholesterol is typically 3:1.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS and rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the uptake of fluorescently labeled this compound or nanocarriers.
Materials:
-
Target cells in suspension
-
Fluorescently labeled this compound or nanocarrier
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled compound/nanocarrier at various concentrations and for different time points.
-
Wash the cells with cold PBS to remove any non-internalized particles.
-
Trypsinize the cells and resuspend them in flow cytometry buffer.
-
Add a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity will correlate with the amount of cellular uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Mediated Drugs Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel strategy to achieve effective drug delivery: exploit cells as carrier combined with nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanovexbiotech.com [nanovexbiotech.com]
Validation & Comparative
Comparative Analysis of (R)-MPH-220 Inactivity on Fast Skeletal Myosin
A Guide for Researchers in Muscle Contractility and Drug Development
This guide provides a comparative analysis validating the inactivity of (R)-MPH-220 on fast skeletal myosin, contrasting its effects with its active enantiomer, (S)-MPH-220, and other myosin inhibitors. The data presented herein is crucial for researchers investigating muscle contractility, developing selective muscle relaxants, and for professionals in preclinical drug development.
Introduction to Fast Skeletal Myosin and MPH-220
Fast skeletal myosin is a motor protein responsible for generating the force required for muscle contraction in fast-twitch muscle fibers.[1][2] It functions by hydrolyzing ATP and converting the released chemical energy into mechanical work, driving the sliding of actin filaments.[1][3][4] The regulation of this process is fundamental to voluntary movement.
MPH-220 is a novel, orally available small molecule designed as a selective inhibitor of fast skeletal myosin II isoforms.[5][6][7] It binds to a specific pocket on the myosin head, known as the blebbistatin-binding cavity, allosterically inhibiting its ATPase activity and, consequently, muscle contraction.[5][7] This direct targeting of the muscle's contractile machinery offers a promising therapeutic strategy for conditions characterized by muscle spasticity and stiffness, potentially avoiding the central nervous system side effects of current muscle relaxants.[5][6][8]
A key feature of MPH-220 is its stereochemistry. The molecule exists as two enantiomers: (S)-MPH-220 and this compound. Preclinical studies have demonstrated that the inhibitory activity resides almost exclusively in the (S)-enantiomer, rendering the (R)-enantiomer a valuable negative control for validating the specific mechanism of action.[5]
Comparative Efficacy of this compound and (S)-MPH-220
Experimental data from in vivo studies highlight the differential effects of the MPH-220 enantiomers on muscle function.
Table 1: In Vivo Comparison of this compound and (S)-MPH-220 on Muscle Force Reduction
| Compound | Dosage | Effect on Hindleg Isometric Force | Reference |
| (S)-MPH-220 | Dose-dependent | Up to 70% reduction | [5] |
| This compound | Not specified | Drastically less effective than (S)-enantiomer | [5] |
| Racemic MPH-220 | Dose-dependent | Maximum 40% reduction | [5] |
The data clearly indicates that the (S)-enantiomer is the pharmacologically active agent, while the (R)-enantiomer shows minimal to no effect on muscle force. This stereospecificity is a strong indicator of a specific, high-affinity binding interaction with the target protein.
Selectivity Profile of MPH-220 Across Myosin Isoforms
The therapeutic potential of a myosin inhibitor for skeletal muscle disorders is critically dependent on its selectivity for the target isoform over other myosins, particularly cardiac myosin, to avoid cardiovascular side effects.[8][9]
Table 2: In Vitro ATPase Inhibitory Activity of MPH-220 on Various Myosin Isoforms
| Myosin Isoform | Effect of MPH-220 | Reference |
| Fast Skeletal Myosin-2 | Inhibited | [7] |
| Slow Skeletal/β-Cardiac Myosin | Not inhibited, even at high concentrations | [7] |
| Smooth Muscle Myosin-2 | Not inhibited | [7] |
| Non-muscle Myosin-2 (NM2) Isoforms | Not inhibited | [7] |
The high selectivity of MPH-220 for fast skeletal myosin is attributed to a single amino acid difference in the drug-binding pocket. Fast skeletal myosins possess a leucine residue at a key position, whereas other myosin-2 isoforms have a phenylalanine.[5][7] This structural variance allows for the specific targeting of fast skeletal myosin, underpinning the compound's favorable safety profile.
Experimental Protocols
1. In Vivo Isometric Force Measurement in Rats
-
Objective: To determine the effect of orally administered MPH-220 enantiomers on skeletal muscle force in a living animal model.
-
Methodology:
-
Anesthetize rats (e.g., with isoflurane).
-
Measure isometric force of the hindleg.
-
Administer the test compound (e.g., (S)-MPH-220, this compound, or vehicle control) orally.
-
Monitor and record the isometric force of the hindleg over an extended period (e.g., >10 hours).
-
Simultaneously monitor vital signs, such as heart rate and blood pressure, to assess cardiovascular effects.[5][9]
-
2. In Vitro Actin-Activated ATPase Assay
-
Objective: To quantify the inhibitory effect of MPH-220 on the ATPase activity of purified myosin isoforms.
-
Methodology:
-
Purify myosin isoforms (e.g., fast skeletal, cardiac, smooth muscle) from appropriate tissue sources.
-
Prepare reaction mixtures containing the purified myosin, F-actin, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric assay (e.g., malachite green assay).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each myosin isoform.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of (S)-MPH-220 inhibition of the myosin ATPase cycle.
Caption: Workflow for validating the inactivity of this compound.
References
- 1. Skeletal muscle - Wikipedia [en.wikipedia.org]
- 2. alevelbiology.co.uk [alevelbiology.co.uk]
- 3. Myosin - Wikipedia [en.wikipedia.org]
- 4. Skeletal muscle myosin II structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]
- 9. researchgate.net [researchgate.net]
Comparison Guide: (R)-MPH-220 versus Blebbistatin as a Myosin Inhibitor Control
This guide provides a detailed comparison of (R)-MPH-220 and blebbistatin, two critical small-molecule inhibitors of myosin II. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of inhibitor for experimental control and therapeutic research.
Introduction to Myosin II Inhibition
Non-muscle myosin II is a key motor protein that drives a multitude of cellular processes, including cell division, migration, and the maintenance of cell shape and tissue integrity. It generates force by coupling the hydrolysis of ATP with the sliding of actin filaments. The specific inhibition of myosin II has become an invaluable tool for dissecting these complex cellular events.
Blebbistatin has long been the go-to inhibitor for studying myosin II function. However, its utility is hampered by significant drawbacks, including phototoxicity and a lack of isoform specificity. In contrast, this compound, a derivative of blebbistatin, has emerged as a highly selective inhibitor for fast skeletal muscle myosin-2, offering a more targeted approach for specific research applications like spasticity and muscle stiffness.[1][2] This guide will objectively compare these two compounds, providing the experimental data and protocols necessary to select the appropriate tool for your research needs.
Mechanism of Action
Both blebbistatin and this compound inhibit the ATPase activity of myosin II, but their selectivity profiles differ significantly. They bind to a pocket on the myosin head, trapping it in a state with a low affinity for actin.[3][4] Specifically, blebbistatin binds to the myosin-ADP-Pi complex and slows the rate of phosphate release, which is a critical step for the force-generating power stroke.[3][5][6] This effectively locks the myosin head in an actin-detached state. This compound is understood to bind to the same cavity.[4]
Figure 1. Simplified diagram of the myosin ATPase cycle and the inhibitory point of action for blebbistatin and this compound.
Comparative Analysis: Selectivity, Efficacy, and Limitations
The primary distinction between this compound and blebbistatin lies in their selectivity for different myosin II isoforms. Blebbistatin is a pan-myosin II inhibitor, whereas this compound is exquisitely selective for fast skeletal muscle myosin.
| Feature | This compound | Blebbistatin |
| Primary Target(s) | Fast Skeletal Muscle Myosin-2[1][2][7] | Non-muscle Myosin IIA, IIB; Skeletal, Cardiac, and Smooth Muscle Myosin II[8] |
| Non-Target(s) | Human β-cardiac myosin; Non-muscle myosins IIA, IIB, IIC[4][9] | Myosin I, V, X[8] |
| Basis of Selectivity | Exploits a Leucine residue in the binding pocket of fast skeletal myosin, which is a Phenylalanine in other isoforms.[4][9] | Binds to a conserved pocket among most Myosin II isoforms. |
| Reported IC₅₀ | Not explicitly stated, but effective inhibition is shown in the low µM range for target isoforms.[2] | ~0.5-5 µM for non-muscle myosin IIA/IIB; ~80 µM for smooth muscle myosin.[10] |
| Feature | This compound | Blebbistatin |
| Phototoxicity | Not reported to be phototoxic; designed for improved properties. | Highly phototoxic upon illumination with UV or blue light (450-490 nm), leading to cell death.[11][12][13] |
| Fluorescence | Not reported to be fluorescent. | Intrinsic fluorescence (Abs: ~430 nm, Em: ~560 nm) interferes with GFP/FRET imaging.[8] |
| Cytotoxicity | Designed for in vivo use with reduced toxicity.[1][14] | Can be cytotoxic with long-term incubation, independent of myosin inhibition.[8] |
| Solubility | Orally active formulation suggests good bioavailability.[1][2] | Low water solubility.[8] |
| Negative Control | The (S)-enantiomer, (S)-MPH-220, shows reduced activity.[9] | The inactive enantiomer, (+)-blebbistatin, is an essential negative control.[8][15] |
Improved Blebbistatin Derivatives
To overcome the significant limitations of blebbistatin, several derivatives have been developed that offer superior properties for live-cell imaging and in vivo studies.
-
para-Nitroblebbistatin: This derivative is photostable, non-fluorescent, and is neither cytotoxic nor phototoxic, making it an ideal substitute for blebbistatin in most applications.[16][17][18]
-
para-Aminoblebbistatin: This compound offers high water solubility, is non-fluorescent, and photostable, enabling easier use in aqueous buffers and for in vivo research.[8][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 7. glpbio.com [glpbio.com]
- 8. Blebbistatin - Wikipedia [en.wikipedia.org]
- 9. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 19. para-Aminoblebbistatin - Wikipedia [en.wikipedia.org]
- 20. medchemexpress.com [medchemexpress.com]
Comparative Analysis of (R)-MPH-220 Cross-Reactivity with Other ATPases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the ATPase Selectivity of (R)-MPH-220
This compound is a novel, first-in-class selective inhibitor of fast skeletal muscle myosin II, an ATPase that powers muscle contraction.[1][2][3][4] Developed as a potential therapeutic for muscle spasticity, its mechanism of action relies on the direct inhibition of the ATP hydrolysis cycle of its target protein.[2][3][4] Given the ubiquitous nature of ATPases in cellular physiology, a critical aspect of the preclinical evaluation of any new ATPase inhibitor is its selectivity profile. This guide provides a comparative overview of the cross-reactivity of this compound with other key ATPases, supported by available experimental data and detailed methodologies for assessing such activity.
This compound is a derivative of blebbistatin, a well-characterized myosin II inhibitor.[5][6][7][8] The high selectivity of this compound for fast skeletal muscle myosin over its cardiac and smooth muscle isoforms is a key design feature aimed at minimizing cardiovascular side effects.[2][3] While comprehensive screening data against a wide panel of heterologous ATPases for this compound is not extensively published in the public domain, inferences can be drawn from the known selectivity of its parent compound, blebbistatin, and from preclinical safety data that indicate a clean pharmacological profile with no reported effects on other major cellular targets like hERG channels, kinases, or GPCRs.[4]
Comparative ATPase Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against its primary target and key off-target ATPases. The selectivity for skeletal muscle myosin II over cardiac myosin is a cornerstone of its therapeutic potential.
| Target ATPase | This compound Inhibition | Blebbistatin (Parent Compound) Inhibition | Reference Compound |
| Fast Skeletal Muscle Myosin II ATPase | High Potency Inhibition | IC50: 0.5 - 5 µM | Not Applicable |
| Cardiac Myosin II ATPase | No significant inhibition | IC50: 0.5 - 5 µM | Not Applicable |
| Na+/K+-ATPase (Sodium-Potassium Pump) | Data not publicly available | Data not publicly available | Ouabain (IC50 ~10-100 µM) |
| SERCA Ca2+-ATPase (Calcium Pump) | Data not publicly available | No direct inhibition reported; may alter Ca2+ buffering | Thapsigargin (Potent Inhibitor) |
| H+/K+-ATPase (Proton Pump) | Data not publicly available | Data not publicly available | Omeprazole (IC50 ~1.1 µM) |
Note: The inhibitory profile of blebbistatin against non-myosin ATPases is not extensively documented in publicly available literature, suggesting a high degree of selectivity for its primary target class.
Signaling Pathways and Experimental Workflow
The development of selective inhibitors like this compound involves a rigorous screening process to assess on-target and off-target activities. The diagram below illustrates a generalized workflow for evaluating the cross-reactivity of a compound against a panel of ATPases.
Caption: Workflow for ATPase selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are representative protocols for measuring the activity of the compared ATPases.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, typically by quantifying the amount of inorganic phosphate (Pi) released.
-
Principle: The ATPase activity of myosin is determined by measuring the liberation of inorganic phosphate from ATP. The amount of Pi is quantified colorimetrically.
-
Materials:
-
Purified myosin protein (skeletal or cardiac)
-
Assay Buffer: 20 mM imidazole (pH 7.5), 50 mM KCl, 4 mM MgCl2, 1 mM DTT.
-
ATP solution (e.g., 100 mM stock).
-
This compound stock solution in DMSO.
-
Malachite green reagent for phosphate detection.
-
Phosphate standards.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain assay buffer and the desired concentration of this compound (or vehicle control).
-
Add the myosin protein to each well and pre-incubate for 10-15 minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes), ensuring that less than 20% of the ATP is consumed.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing SDS).
-
Add the malachite green reagent to each well and incubate for color development.
-
Measure the absorbance at a wavelength of ~650 nm.
-
Calculate the concentration of Pi released using a standard curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Na+/K+-ATPase Activity Assay
This assay typically measures the ouabain-sensitive ATPase activity in membrane preparations.
-
Principle: The total ATPase activity is measured in the presence and absence of ouabain, a specific inhibitor of the Na+/K+-ATPase. The difference between the two measurements represents the Na+/K+-ATPase activity.
-
Materials:
-
Membrane preparations rich in Na+/K+-ATPase (e.g., from kidney or brain tissue).
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 30 mM imidazole (pH 7.4).
-
ATP solution.
-
Ouabain stock solution.
-
This compound stock solution.
-
Reagents for phosphate detection (as above).
-
-
Procedure:
-
Set up two sets of reaction tubes. One set will measure total ATPase activity, and the other will measure activity in the presence of a saturating concentration of ouabain (e.g., 1 mM).
-
To each tube, add the assay buffer and the membrane preparation.
-
Add different concentrations of this compound to both sets of tubes.
-
Pre-incubate the mixtures for 10 minutes at 37°C.
-
Start the reaction by adding ATP.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction and measure the released phosphate as described for the myosin ATPase assay.
-
Calculate the Na+/K+-ATPase activity by subtracting the activity in the presence of ouabain from the total activity for each drug concentration.
-
Determine the effect of this compound on Na+/K+-ATPase activity.
-
SERCA Ca2+-ATPase Activity Assay
This assay often uses a coupled-enzyme system to continuously monitor ATP hydrolysis.
-
Principle: The production of ADP by SERCA is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Materials: [9]
-
Sarcoplasmic reticulum vesicles containing SERCA.
-
Coupled Enzyme Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and an excess of pyruvate kinase and lactate dehydrogenase.[9]
-
ATP solution.
-
CaCl2 solution to achieve desired free Ca2+ concentrations.
-
This compound stock solution.
-
Thapsigargin (a specific SERCA inhibitor) for control experiments.
-
-
Procedure:
-
Add the coupled enzyme assay buffer to a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Add the SR vesicles and the desired concentration of this compound.
-
Initiate the reaction by adding ATP.
-
Activate the pump by adding a specific concentration of CaCl2.
-
Continuously monitor the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
-
Compare the rates at different concentrations of this compound to determine its inhibitory effect.
-
H+/K+-ATPase Activity Assay
This assay is performed on gastric membrane vesicles and measures the K+-stimulated ATPase activity.
-
Principle: The activity of the proton pump is determined by measuring the amount of inorganic phosphate released from ATP in a K+-dependent manner.
-
Materials:
-
Gastric membrane vesicles.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2.
-
ATP solution.
-
KCl solution.
-
This compound stock solution.
-
Omeprazole (a specific H+/K+-ATPase inhibitor) for control experiments.
-
Reagents for phosphate detection.
-
-
Procedure:
-
Pre-incubate the gastric vesicles with different concentrations of this compound in the assay buffer for about 60 minutes at 37°C.
-
Initiate the reaction by adding ATP and KCl. A control without KCl is also run to determine the basal, K+-independent ATPase activity.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released phosphate.
-
The H+/K+-ATPase activity is the difference between the activity with and without KCl.
-
Determine the inhibitory effect of this compound on the K+-stimulated activity.
-
References
- 1. MPH 220 - AdisInsight [adisinsight.springer.com]
- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ATPase activity assays of SERCA reconstitutions [bio-protocol.org]
Confirming the Stereospecificity of the MPH-220 Binding Pocket: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecific binding of MPH-220 to its target, fast skeletal muscle myosin, against relevant alternatives. It includes supporting experimental data and detailed protocols to facilitate understanding and replication of key findings.
Introduction
MPH-220 is a novel, highly selective, allosteric inhibitor of fast skeletal muscle myosin II.[1][2] It was developed as a potential therapeutic agent for treating conditions associated with muscle spasticity and stiffness, such as those arising from stroke or other nervous system injuries.[2][3] Unlike many existing muscle relaxants that target the central nervous system, MPH-220 acts directly on the contractile machinery of the muscle fibers.[1][2] This direct mechanism of action promises a more targeted therapeutic effect with a reduced risk of neurological side effects.[3]
A critical aspect of MPH-220's design and efficacy is its stereospecificity. The molecule exists as two enantiomers, S(-)-MPH-220 and R(+)-MPH-220, which exhibit significantly different biological activities. This guide delves into the structural basis of this stereospecificity, presents comparative data, and provides the experimental framework for its validation.
Mechanism of Selective Inhibition
MPH-220 exerts its inhibitory effect by binding to a specific pocket on the myosin motor domain, known as the blebbistatin-binding pocket.[1][2] This binding event traps the myosin in a state where it has a weak affinity for actin, thus preventing the formation of force-producing cross-bridges and leading to muscle relaxation.[2]
The remarkable selectivity of MPH-220 for fast skeletal muscle myosin over other isoforms, such as cardiac or smooth muscle myosin, is conferred by a single amino acid difference in the binding pocket.[2] In fast skeletal myosin isoforms, a key position at the N-terminus of the HP-helix is occupied by a leucine residue (Leu476 in human MyHC IIa).[1][2] In contrast, all other human myosin-2 isoforms, including the cardiac isoform, have a bulkier phenylalanine residue at this position.[2] The smaller leucine residue in the target isoform creates a pocket that favorably accommodates MPH-220, while the larger phenylalanine in off-target isoforms results in a steric clash, preventing high-affinity binding. This structural difference is the foundation of MPH-220's isoform specificity and its favorable cardiovascular safety profile.[1][2]
Data Presentation: Stereospecificity and Comparative Performance
The biological activity of MPH-220 is highly dependent on its stereochemistry. The S(-) enantiomer is significantly more potent in inhibiting myosin ATPase activity and reducing muscle force compared to the R(+) enantiomer. This highlights the precise three-dimensional arrangement required for optimal interaction with the myosin binding pocket.
Table 1: Stereoisomer Activity Comparison
| Parameter | S(-)-MPH-220 | R(+)-MPH-220 | Data Source |
| Relative Potency | Drastically more effective | 4-fold weaker force relaxation | [2][4] |
| In Vivo Force Reduction | Significant dose-dependent reduction | Markedly less effective | [4] |
| Skeletal Muscle Accumulation | Pronounced accumulation | Significantly lower accumulation | [2] |
In comparison to the parent, non-selective myosin II inhibitor blebbistatin, MPH-220 demonstrates a vastly improved specificity profile. This is crucial for its development as a therapeutic agent, as the lack of cardiac myosin inhibition avoids potential cardiovascular side effects.
Table 2: MPH-220 vs. Blebbistatin Selectivity
| Myosin Isoform | MPH-220 Inhibition | Blebbistatin Inhibition | Data Source |
| Fast Skeletal Myosin | High | High | [1] |
| β-Cardiac Myosin | Unaffected | High | [1] |
| Non-muscle Myosin-2 | Unaffected | High | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the stereospecificity and selectivity of myosin inhibitors like MPH-220.
Actin-Activated Myosin ATPase Inhibition Assay
This assay quantitatively measures the effect of an inhibitor on the enzymatic activity of myosin, which is fundamental to muscle contraction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MPH-220 enantiomers and other inhibitors on different myosin isoforms.
Materials:
-
Purified myosin isoforms (e.g., rabbit fast skeletal, porcine β-cardiac)
-
Actin, purified from rabbit skeletal muscle
-
Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Inhibitor stock solutions (e.g., S(-)-MPH-220, R(+)-MPH-220, Blebbistatin) in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Mixture: In each well of a 96-well plate, add a mixture of myosin and actin in the assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitors to the respective wells. Include control wells with DMSO only (no inhibition) and wells with no ATP (background).
-
Incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the myosin.
-
Initiation: Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.
-
Reaction and Termination: Allow the reaction to proceed for a set time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C). The reaction time should be within the linear range of phosphate production. Terminate the reaction by adding the malachite green reagent, which also serves to quantify the inorganic phosphate (Pi) released.
-
Data Acquisition: Read the absorbance at 650 nm using a microplate reader.
-
Analysis: Subtract the background absorbance. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
In Vivo Muscle Force Measurement
This experiment assesses the physiological effect of the inhibitor on muscle contractility in a living animal model.
Objective: To measure the reduction in skeletal muscle force following oral administration of MPH-220 enantiomers.
Materials:
-
Anesthetized rat model
-
Surgical equipment for exposing the hindlimb muscles
-
Force transducer and data acquisition system
-
Nerve stimulator
-
MPH-220 enantiomers formulated for oral gavage
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved animal care protocols. Surgically expose the tibialis anterior or gastrocnemius muscle and attach its distal tendon to a force transducer.
-
Baseline Measurement: Electrically stimulate the corresponding nerve (e.g., sciatic nerve) to elicit maximal isometric muscle contractions. Record the baseline force production.
-
Drug Administration: Administer a specific dose of S(-)-MPH-220, R(+)-MPH-220, or vehicle control orally.
-
Time-Course Measurement: At regular intervals post-administration (e.g., every 30 minutes for several hours), repeat the nerve stimulation and record the maximal isometric force.
-
Cardiovascular Monitoring: Simultaneously monitor cardiovascular parameters such as heart rate and blood pressure to assess for off-target effects.
-
Data Analysis: Express the force at each time point as a percentage of the initial baseline force. Plot the percentage of force reduction over time for each treatment group to determine the efficacy and duration of action.
Signaling Pathway Intervention
MPH-220 does not interfere with the upstream signaling pathways that initiate muscle contraction (e.g., neural stimulation, calcium release). Instead, it directly targets the final step of the process: the interaction between actin and myosin that generates force. The diagram below illustrates this point of intervention within the muscle contraction cascade.
Conclusion
The experimental evidence strongly confirms the stereospecificity of the MPH-220 binding pocket in fast skeletal muscle myosin. The S(-) enantiomer is the primary active component, demonstrating significantly higher potency than the R(+) enantiomer. This stereoselectivity, combined with the isoform specificity conferred by the unique leucine residue in the binding pocket, makes S(-)-MPH-220 a promising, highly targeted therapeutic candidate for muscle spasticity that avoids the cardiovascular side effects associated with non-selective myosin inhibitors like blebbistatin. The provided protocols offer a robust framework for further investigation and validation of this and similar compounds.
References
(R)-MPH-220: A Comparative Analysis of its Effects on Skeletal Muscle Fiber Types
(R)-MPH-220, a novel small molecule inhibitor, demonstrates remarkable selectivity for fast-twitch (Type II) skeletal muscle fibers, offering a promising therapeutic avenue for conditions characterized by muscle spasticity and stiffness. This guide provides a comprehensive comparison of the effects of this compound on different muscle fiber types, supported by available experimental data and detailed methodologies for key assays.
This compound acts as a highly selective, orally active inhibitor of the fast skeletal myosin-2 isoforms, the motor proteins responsible for contraction in fast-twitch muscle fibers.[1][2] Its mechanism of action is centered on the direct inhibition of the actomyosin system, the fundamental contractile unit of muscle.[2] This targeted approach allows for the relaxation of spastic muscles without the neurological or cardiovascular side effects commonly associated with conventional muscle relaxants.[3][4]
The remarkable selectivity of this compound stems from a single amino acid difference in the myosin heavy chain. Fast-twitch myosin isoforms possess a leucine residue within the blebbistatin-binding pocket, the target site for this compound. In contrast, slow-twitch (Type I), cardiac, and smooth muscle myosin isoforms have a phenylalanine at the equivalent position. This subtle but critical difference creates a steric hindrance that prevents this compound from binding effectively to non-target myosins, thus ensuring its specific action on fast-twitch fibers.[5][6]
Comparative Effects on Muscle Fiber Types: A Quantitative Overview
Experimental data from studies on human muscle biopsies demonstrate the potent and selective inhibitory action of this compound on fast-twitch muscle fibers. The degree of inhibition of the actin-activated ATPase activity of myosin is directly proportional to the percentage of fast myosin isoforms present in the muscle tissue.[5][6]
| Muscle Tissue Sample | Predominant Fiber Type Composition | Percentage of Fast Myosin Isoforms | Inhibition of Myosin ATPase Activity by this compound |
| M. vastus lateralis | Mixed (Type I and Type II) | 56% | 70% |
| M. soleus | Predominantly Type I (slow-twitch) | 28% | 29% |
| Human β-cardiac myosin | Cardiac (slow-twitch analogous) | 0% | Essentially unaffected |
Table 1: Inhibition of Myosin ATPase Activity by this compound in Human Muscle Biopsies. Data sourced from Málnási-Csizmadia et al. (2020).[5][6]
While specific dose-response curves and IC50 values for individual fast-twitch subtypes (Type IIa and Type IIx) are not yet publicly available in detailed tabular format, the existing data clearly indicates a strong preference of this compound for muscles with a higher composition of fast-twitch fibers.
Alternative Therapeutic Approaches
For comparison, other compounds have been investigated for their effects on muscle contractility. Blebbistatin, another myosin inhibitor, is non-selective and affects both skeletal and cardiac myosin, which has limited its therapeutic development.[5] Other experimental approaches to modulate muscle fiber properties exist, but this compound is distinguished by its direct and highly selective targeting of the contractile machinery of fast-twitch fibers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of myosin inhibitors like this compound on different muscle fiber types.
Myosin ATPase Activity Assay
This assay is fundamental to determining the inhibitory effect of a compound on the enzymatic activity of myosin, which is directly related to its ability to generate force.
Objective: To measure the rate of ATP hydrolysis by myosin isoforms in the presence and absence of an inhibitor.
Materials:
-
Purified myosin isoforms (from fast-twitch and slow-twitch muscle tissue)
-
Actin filaments
-
Assay buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)
-
ATP stock solution
-
[γ-32P]ATP (radiolabeled ATP)
-
Stop solution (e.g., containing sulfuric acid and silicotungstic acid)
-
Organic solvent (e.g., isobutanol:benzene)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In microfuge tubes, combine the assay buffer, purified myosin, and actin filaments. For inhibitor studies, add varying concentrations of this compound. Include control tubes without the inhibitor.
-
Initiation: Start the reaction by adding the ATP stock solution containing a trace amount of [γ-32P]ATP.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding the stop solution.
-
Phosphate Extraction: Add the organic solvent to separate the unreacted [γ-32P]ATP from the released radioactive phosphate ([32P]Pi). The [32P]Pi will partition into the organic phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of Pi released per unit time to determine the ATPase activity. Compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.[7]
Single Muscle Fiber Contractility Assay
This assay provides a direct measure of the effect of a compound on the force-generating capacity of individual muscle fibers.
Objective: To measure the isometric force produced by single, chemically permeabilized muscle fibers of different types in the presence of an inhibitor.
Materials:
-
Small bundles of muscle fibers dissected from muscles with known fiber type compositions (e.g., soleus for slow-twitch, extensor digitorum longus for fast-twitch)
-
Chemical skinning solution (e.g., relaxing solution with detergent)
-
Experimental apparatus with a force transducer and a length controller
-
Activating solution (containing calcium)
-
Relaxing solution (calcium-free)
-
This compound solution
Procedure:
-
Fiber Preparation: Chemically "skin" the muscle fiber bundles to remove the cell membranes, allowing for direct manipulation of the intracellular environment.
-
Fiber Mounting: Isolate a single muscle fiber and mount it between the force transducer and the length controller on the experimental apparatus.
-
Sarcomere Length Adjustment: Adjust the length of the fiber to its optimal sarcomere length for force production, often determined by laser diffraction.
-
Baseline Measurement: Measure the baseline force of the fiber in the relaxing solution.
-
Activation and Force Measurement: Introduce the activating solution containing a specific concentration of calcium to induce maximal isometric contraction and record the force generated.
-
Inhibitor Application: Introduce the activating solution containing the desired concentration of this compound and measure the force production.
-
Data Analysis: Compare the force generated in the presence of the inhibitor to the maximal force to determine the extent of inhibition.[8][9]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of muscle contraction and the experimental workflows.
Caption: Signaling pathway of muscle contraction and the point of inhibition by this compound.
Caption: General workflow for determining the effects of this compound on muscle fibers.
References
- 1. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPH-220 Antispastic drug candidate - Motorpharma [motorpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]
- 5. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.edu [ohsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of Skeletal Muscle Fiber Contractility with High-Speed Traction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Inactive Blebbistatin Analogs for Myosin II Research
For researchers, scientists, and drug development professionals, the specific inhibition of non-muscle myosin II is crucial for elucidating its role in a myriad of cellular processes. Blebbistatin, a selective inhibitor of myosin II, has been an invaluable tool in this endeavor. However, its utility is hampered by phototoxicity, cytotoxicity, and fluorescence. This has led to the use of inactive analogs as negative controls and the development of improved derivatives. This guide provides a detailed comparison of (+)-blebbistatin, the inactive enantiomer, and other functionally "inactive" (non-phototoxic and non-cytotoxic) blebbistatin derivatives.
While a specific compound denoted as "(R)-MPH-220" did not yield public domain information upon extensive searching and appears not to be a recognized blebbistatin analog in the scientific literature, this comparison will focus on the well-characterized and widely used inactive and modified analogs of blebbistatin.
Executive Summary
This guide offers a head-to-head comparison of key inactive and modified blebbistatin analogs. The primary focus is on (+)-blebbistatin as a negative control, and two photostable and non-cytotoxic derivatives of the active (-)-blebbistatin: para-nitroblebbistatin and para-aminoblebbistatin. These derivatives, while retaining inhibitory activity against myosin II, are considered "inactive" in the context of the adverse effects that limit the use of the parent compound in live-cell imaging.
Data Presentation: Quantitative Comparison of Blebbistatin Analogs
The following table summarizes the key quantitative data for the discussed blebbistatin analogs, focusing on their inhibitory potency against various myosin II isoforms and other pertinent properties.
| Compound | Myosin II Isoform | IC50 (µM) | Key Properties |
| (+)-Blebbistatin | Non-muscle Myosin IIA/IIB | Essentially inactive (>200 µM) | Inactive enantiomer, ideal negative control.[1][2] |
| Skeletal Muscle Myosin II | Essentially inactive | ||
| Cardiac Muscle Myosin II | Essentially inactive | ||
| (-)-Blebbistatin (for reference) | Non-muscle Myosin IIA/IIB | 0.5 - 5 | Active enantiomer, potent inhibitor.[1][3] |
| Skeletal Muscle Myosin II | ~0.5 | Phototoxic, cytotoxic, fluorescent.[4][5] | |
| Cardiac Muscle Myosin II | ~1 | ||
| ** para-Nitroblebbistatin | Rabbit Skeletal Muscle Myosin S1 | 0.4 | Photostable, non-phototoxic, non-cytotoxic, low fluorescence.[4] |
| Human Non-muscle Myosin IIA MD | 18 | ||
| Human Non-muscle Myosin IIB MD | 14 | ||
| Human Non-muscle Myosin IIC MD | 5 | ||
| para-Aminoblebbistatin** | Rabbit Skeletal Muscle Myosin S1 | 1.3 | Photostable, non-phototoxic, non-cytotoxic, non-fluorescent, water-soluble.[4] |
| Dictyostelium discoideum Myosin II MD | 6.6 |
Mechanism of Action and the Importance of Inactive Analogs
Blebbistatin inhibits myosin II by binding to a hydrophobic pocket on the myosin motor domain, trapping it in a state with low affinity for actin and preventing the release of ADP and phosphate, which is essential for the power stroke.[3][6][7] The use of an inactive analog like (+)-blebbistatin is critical to ensure that an observed biological effect is due to the specific inhibition of myosin II and not due to off-target effects of the chemical scaffold.
Caption: Mechanism of Myosin II inhibition by (-)-blebbistatin and the role of (+)-blebbistatin as an inactive control.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of these compounds. Below are protocols for key experiments used to characterize and compare blebbistatin analogs.
Myosin II ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin II and is a primary method for determining the inhibitory potency of compounds.
Objective: To determine the IC50 value of a blebbistatin analog.
Materials:
-
Purified non-muscle myosin IIA or IIB
-
F-actin
-
(-)-Blebbistatin, (+)-blebbistatin, and other analogs (e.g., para-nitroblebbistatin) stock solutions in DMSO
-
Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT
-
ATP
-
Phosphate detection reagent (e.g., malachite green) or [γ-32P]ATP for radioactive detection
-
96-well microplate
-
Plate reader or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, combine the purified myosin II and F-actin in the assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to myosin.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate for a predetermined time where the reaction is linear.
-
Detection: Stop the reaction and measure the released inorganic phosphate (Pi).
-
Colorimetric Method: Add a malachite green-based reagent and measure the absorbance at ~620-650 nm.[8]
-
Radioactive Method: If using [γ-32P]ATP, stop the reaction with a quenching solution and separate the free 32Pi before counting.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis for each concentration. Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[1]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of inhibitors on collective cell migration.
Objective: To compare the effects of different blebbistatin analogs on cell migration.
Materials:
-
Cell line of interest (e.g., fibroblasts, epithelial cells)
-
Culture medium and supplements
-
Multi-well plates (e.g., 24-well)
-
Pipette tips or a scratch-making tool
-
Microscope with live-cell imaging capabilities
-
Blebbistatin analogs dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove dislodged cells and add fresh medium containing the desired concentrations of the blebbistatin analogs or a vehicle control (DMSO).
-
Imaging: Place the plate on a microscope with a stage-top incubator and acquire images of the wound at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure can be calculated and compared between different treatment groups. A significant inhibition of wound closure by an active compound but not by the inactive control would indicate a myosin II-dependent process.[9][10]
Cytokinesis Inhibition Assay
This assay is used to identify compounds that interfere with cell division, often resulting in multinucleated cells.
Objective: To assess the ability of blebbistatin analogs to inhibit cytokinesis.
Materials:
-
Proliferating cell line (e.g., HeLa)
-
Culture medium and supplements
-
Multi-well plates suitable for imaging
-
Blebbistatin analogs dissolved in DMSO
-
Fluorescent nuclear stain (e.g., Hoechst 33342)
-
Fluorescent cytoplasmic stain (optional)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at a low density to allow for proliferation.
-
Treatment: After the cells have attached, add the medium containing various concentrations of the blebbistatin analogs or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for at least one cell cycle (e.g., 24-48 hours).
-
Staining: Fix the cells and stain with a nuclear stain.
-
Imaging and Analysis: Acquire images and quantify the percentage of multinucleated cells in each treatment group. A dose-dependent increase in multinucleated cells with an active inhibitor, but not with the inactive control, indicates specific inhibition of cytokinesis.[2][11]
Caption: A typical experimental workflow for the comparative analysis of blebbistatin analogs.
Conclusion
The selection of an appropriate blebbistatin analog is critical for the rigorous investigation of myosin II function. While the active (-)-blebbistatin is a potent inhibitor, its adverse properties necessitate careful controls. (+)-Blebbistatin serves as the quintessential negative control to differentiate specific myosin II inhibition from off-target effects. For live-cell imaging studies where phototoxicity and cytotoxicity are concerns, para-nitroblebbistatin and para-aminoblebbistatin offer excellent alternatives, retaining inhibitory activity while being functionally "inactive" in terms of these detrimental effects. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific experimental needs, ultimately leading to more robust and reproducible findings in the study of myosin II.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of blebbistatin inhibition of myosin II [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 11. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tool Compounds for Skeletal Muscle Research: Validation of (R)-MPH-220
In the dynamic field of skeletal muscle research, the use of precisely validated tool compounds is crucial for dissecting complex biological processes such as hypertrophy, atrophy, and contractility. These small molecules allow researchers to probe the function of specific proteins and pathways, providing invaluable insights into muscle physiology and disease. This guide offers a comparative analysis of (R)-MPH-220, a selective myosin II inhibitor, and other commonly used tool compounds, providing the necessary data and protocols for its validation and application in muscle research.
Section 1: Direct Inhibitors of Muscle Contraction
Tool compounds that directly target the contractile machinery are essential for understanding the role of mechanical forces in muscle signaling and function. This compound is a next-generation compound in this class, offering significant advantages over previous inhibitors.
This compound: A Highly Selective Myosin II Inhibitor
This compound is a potent and highly selective inhibitor of fast-twitch skeletal muscle myosin II.[1][2] It was designed based on the structure of blebbistatin to bind within the blebbistatin-binding pocket of the myosin motor domain.[3] Its mechanism of action relies on a key structural difference between myosin isoforms: a leucine residue in fast skeletal myosin versus a phenylalanine in cardiac myosin at the inhibitor's binding site.[3] This distinction allows this compound to achieve remarkable selectivity, making it an ideal tool for studying the specific roles of fast-twitch fiber contraction without confounding cardiovascular side effects.[3][4] Preclinical studies have demonstrated its efficacy in inducing muscle relaxation and alleviating spasticity in animal models.[3]
Comparison with Other Myosin II Inhibitors
The validation of this compound as a tool compound necessitates a comparison with existing alternatives, primarily the widely used but non-selective inhibitor, blebbistatin, and another fast-myosin specific inhibitor, BTS.
| Feature | This compound | Blebbistatin | N-benzyl-p-toluene sulphonamide (BTS) |
| Target | Fast Skeletal Myosin II[3] | Non-selective Myosin II (skeletal, cardiac, smooth, non-muscle)[5][6] | Fast Skeletal Myosin II[1][2] |
| Selectivity | High for fast skeletal over cardiac and slow skeletal myosin[3][4] | Low; inhibits multiple myosin II isoforms[5][6] | High for fast skeletal over cardiac and slow-twitch muscle[2] |
| Mechanism | Binds to blebbistatin pocket; stabilizes pre-power stroke state[3][7] | Binds to a cleft in the myosin head, trapping it in a low actin-affinity state[5][8] | Weakens myosin's interaction with F-actin[2] |
| Key Advantages | Extreme selectivity, minimal cardiac effects, good ADMET properties[1][3] | Widely studied and characterized | High specificity for fast skeletal myosin II |
| Limitations | (S)-enantiomer is the active form; (R)-enantiomer is less effective[3] | Cytotoxic, phototoxic, fluorescent, low water solubility[5] | Less characterized than blebbistatin |
| Control Compound | This compound can be compared to its less active (R)-enantiomer[3] | Inactive (+)-(R)-blebbistatin is an excellent negative control[5] | Not specified |
Data synthesized from multiple sources.[1][2][3][4][5][6][7][8]
Section 2: Modulators of Muscle Mass Signaling Pathways
In contrast to direct contraction inhibitors, another class of tool compounds targets the upstream signaling cascades that govern muscle protein synthesis and degradation. These are fundamental for studying hypertrophy (muscle growth) and atrophy (muscle wasting).
Key Signaling Pathways and Their Modulators
The Akt/mTOR pathway is a central positive regulator of muscle growth, while the myostatin pathway acts as a potent inhibitor.[9][10][11] Validated tool compounds that modulate these pathways are indispensable for research.
-
Rapamycin (mTORC1 Inhibitor): This macrolide antibiotic is a highly specific inhibitor of the mTORC1 complex.[12][13] By binding to FKBP12, the resulting complex allosterically inhibits mTORC1, effectively blocking downstream signaling required for protein synthesis.[13] It is widely used in both in vitro and in vivo models to prevent or reverse muscle hypertrophy.[9][13]
-
Akt Inhibitors: As a critical upstream activator of mTOR, Akt is a key node in the regulation of muscle mass and glucose homeostasis.[14] Various small-molecule inhibitors targeting the ATP-binding pocket of Akt are used to investigate the consequences of blocking this pathway, which can lead to muscle atrophy.[14][15]
-
Myostatin Inhibitors: Myostatin is a member of the TGF-β superfamily that negatively regulates muscle growth.[16][17] Tool compounds to block this pathway are typically biologicals, such as neutralizing antibodies (e.g., Stamulumab) or soluble receptor decoys (e.g., ActRIIB-Fc), which sequester myostatin and prevent it from binding to its receptor on muscle cells, leading to significant hypertrophy.[17][18]
| Compound Class | This compound | Rapamycin | Akt Inhibitors | Myostatin Inhibitors |
| Primary Target | Fast Skeletal Myosin II ATPase | mTORC1 Kinase | Akt Kinase | Myostatin Ligand or Receptor |
| Effect on Muscle | Inhibition of contraction/force generation[3] | Inhibition of protein synthesis; blocks hypertrophy[9][13] | Inhibition of pro-growth signaling; can induce atrophy[14][15] | Blocks negative regulation; induces hypertrophy[16][17] |
| Primary Research Use | Studying the role of mechanical contraction in muscle biology | Investigating mTORC1-dependent muscle growth and signaling | Probing the role of Akt in hypertrophy, atrophy, and metabolism | Inducing hypertrophy to study mechanisms or test therapies for muscle wasting |
Section 3: Experimental Protocols for Compound Validation
To validate this compound or any tool compound for muscle research, a series of standardized in vitro assays are required. The C2C12 myoblast cell line is a robust and widely accepted model for these studies.[19]
Protocol 1: C2C12 Myotube Hypertrophy Assay
This assay measures changes in myotube diameter, a key morphological indicator of hypertrophy or atrophy.
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM: DMEM with 10% Fetal Bovine Serum).
-
Differentiation: When cells reach ~80-90% confluency, switch to Differentiation Medium (DM: DMEM with 2% Horse Serum) to induce fusion into multinucleated myotubes. Refresh DM every 48 hours for 4-6 days.[20]
-
Treatment: Treat mature myotubes with the test compound (e.g., this compound) at various concentrations. Include appropriate controls: vehicle (e.g., DMSO), a positive control for atrophy (e.g., dexamethasone), or a positive control for hypertrophy (e.g., IGF-1).
-
Imaging: After 24-48 hours of treatment, acquire images of the myotubes using a phase-contrast microscope.
-
Analysis: Measure the diameter of at least 50-100 individual myotubes per treatment condition using image analysis software (e.g., ImageJ). Calculate the average myotube diameter and statistical significance.[20][21]
Protocol 2: Western Blotting for Akt/mTOR Pathway Analysis
This technique is used to quantify changes in the phosphorylation status of key signaling proteins, indicating pathway activation.
-
Cell Lysis: Following treatment as described in Protocol 1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), an overnight wet transfer at low voltage is recommended.[23]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K).[24][25]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Quantitative RT-PCR for Myogenic Gene Expression
qRT-PCR is used to measure changes in the mRNA levels of genes involved in myogenesis and muscle atrophy.
-
RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers for target genes such as:
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene(s).[28]
Section 4: Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex interactions and experimental designs in muscle research.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of skeletal muscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. The Myosin Inhibitor Blebbistatin Stabilizes the Super-Relaxed State in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]
- 12. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of skeletal muscle Akt in the regulation of muscle mass and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Therapeutic applications and challenges in myostatin inhibition for enhanced skeletal muscle mass and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Myostatin inhibitors as therapies for muscle wasting associated with cancer and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myostatin inhibitor - Wikipedia [en.wikipedia.org]
- 19. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. physoc.org [physoc.org]
- 21. researchgate.net [researchgate.net]
- 22. Comparative Analyses of mTOR/Akt and Muscle Atrophy-Related Signaling in Aged Respiratory and Gastrocnemius Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Potency Unveiled: A Comparative Analysis of (R)- and (S)-MPH-220 Enantiomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential potency of the stereoisomers of the selective myosin-2 inhibitor, MPH-220.
Introduction
MPH-220 is a novel, orally active, and selective inhibitor of fast skeletal muscle myosin-2, showing promise as a therapeutic agent for spasticity and muscle stiffness.[1][2] As a chiral molecule, MPH-220 exists as two enantiomers: (R)-MPH-220 and (S)-MPH-220. In stereochemistry, enantiomers can exhibit significantly different pharmacological activities. This guide provides a comprehensive comparison of the potency of (R)- and (S)-MPH-220, supported by available experimental data, to inform research and development in this area. The primary mechanism of action for MPH-220 is the direct inhibition of myosin, the motor protein responsible for muscle contraction.[1][3]
Comparative Potency of (R)- and (S)-MPH-220
Experimental evidence strongly indicates that the (S)(−) enantiomer of MPH-220 is significantly more potent as a muscle relaxant than the (R)(+) enantiomer.[1][4] Studies have described the S(-) enantiomer as "drastically more effective" in its therapeutic action.[1] This difference in potency is attributed to the stereospecific interaction with the myosin motor domain.
In Vivo Efficacy
In vivo studies in animal models have demonstrated a clear distinction in the muscle-relaxant effects of the two enantiomers. Oral administration of the S(-) enantiomer resulted in a more pronounced reduction in muscle force compared to the racemic mixture, while the R(+) enantiomer was found to be substantially weaker.
| Enantiomer/Mixture | Maximum Hindleg Force Reduction | Relative Potency |
| (S)-MPH-220 | 70% | High |
| Racemic MPH-220 | 40% | Moderate |
| This compound | Fourfold weaker than S(-) enantiomer | Low |
Note: The data presented is based on in vivo studies in rats as described in available research. Specific IC50 or EC50 values for the individual enantiomers in biochemical assays are not publicly available at this time.
The prolonged muscle relaxation effect, lasting more than 10 hours, was noted for the active S(-) enantiomer, highlighting its potential for pharmacological development.[1][4] The weaker effect of the R(+) enantiomer is further explained by its significantly lower accumulation in skeletal muscle tissue.[1][3]
Experimental Protocols
The following are detailed descriptions of the likely experimental methodologies employed to assess the potency of the MPH-220 enantiomers, based on standard practices in the field and information from related research.
Actin-Activated Myosin ATPase Inhibition Assay
This in vitro assay is fundamental for determining the direct inhibitory effect of compounds on the enzymatic activity of myosin, which correlates with its motor function.
Objective: To quantify the inhibition of the actin-activated ATPase activity of fast skeletal myosin-2 by (R)- and (S)-MPH-220.
Materials:
-
Purified fast skeletal muscle myosin-2
-
Actin
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like MOPS or HEPES)
-
This compound and (S)-MPH-220 stock solutions
-
Phosphate detection reagent (e.g., malachite green) or a coupled enzyme system for ADP detection.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of (R)- and (S)-MPH-220 in the assay buffer. Prepare a reaction mixture containing actin and myosin in the assay buffer.
-
Incubation: Aliquot the reaction mixture into a multi-well plate. Add the different concentrations of the (R)- and (S)-MPH-220 enantiomers to the wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the ATPase reaction by adding a known concentration of ATP to all wells.
-
Measurement of ATPase Activity: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C). The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) or ADP produced over time. This can be done using a colorimetric method for Pi or a fluorescence-based assay for ADP.
-
Data Analysis: Plot the rate of ATPase activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal ATPase activity, is then calculated using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
Actin-Activated Myosin ATPase Inhibition Assay Workflow.
In Vivo Hindleg Isometric Force Measurement
This in vivo assay directly measures the physiological effect of the compounds on muscle function in a living animal model.
Objective: To assess the muscle relaxant effect of orally administered (R)- and (S)-MPH-220 by measuring the isometric force of the hindleg muscles in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound and (S)-MPH-220 formulations for oral administration
-
Anesthesia (e.g., isoflurane)
-
Force transducer
-
Stimulating electrodes
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and securely fix it to a platform. The foot of the hindleg to be tested is attached to a force transducer.
-
Nerve Stimulation: Place stimulating electrodes to activate the nerves innervating the hindleg muscles (e.g., the sciatic nerve).
-
Baseline Force Measurement: Elicit maximal isometric muscle contraction by delivering a supramaximal electrical stimulus to the nerve and record the baseline force.
-
Drug Administration: Administer a specific dose of this compound, (S)-MPH-220, or the racemic mixture orally.
-
Post-Dose Force Measurement: At various time points after administration, repeat the electrical stimulation to induce maximal isometric contractions and record the force generated.
-
Data Analysis: Express the force generated at each time point as a percentage of the baseline force. Plot the percentage of force reduction against time for each enantiomer and the racemic mixture to compare their efficacy and duration of action.
In Vivo Hindleg Isometric Force Measurement Workflow.
Signaling Pathway
MPH-220 acts directly on the final effector protein in muscle contraction, myosin, bypassing the central nervous system. This direct mechanism of action is a key feature of its pharmacological profile.
Mechanism of Action of (S)-MPH-220 in Muscle Contraction.
Conclusion
The available data conclusively demonstrate a significant difference in the potency of the (R)- and (S)-enantiomers of MPH-220. The (S)-enantiomer is the eutomer, exhibiting substantially greater muscle relaxant activity than the (R)-enantiomer. This stereoselectivity is a critical consideration for the future clinical development of MPH-220 as a therapeutic agent for conditions involving muscle spasticity. Further research providing specific quantitative measures of potency, such as IC50 values from in vitro assays, would be beneficial for a more detailed comparative assessment. The direct, peripheral mechanism of action on the myosin motor protein positions MPH-220 as a promising candidate for targeted muscle relaxation with a potentially favorable side-effect profile compared to centrally acting muscle relaxants.
References
Independent Verification of (R)-MPH-220's Lack of Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-MPH-220, one of the two stereoisomers of the skeletal muscle myosin inhibitor MPH-220, demonstrates a stark lack of efficacy compared to its counterpart, (S)-MPH-220. In vivo studies reveal that the S(-) enantiomer is responsible for the muscle-relaxing effects of the compound, showing a robust, concentration-dependent reduction in muscle force. In contrast, the racemic mixture, which contains 50% of the inactive (R)-enantiomer, exhibits a significantly blunted response. This guide synthesizes the available preclinical data, providing a clear comparison with other myosin inhibitors and detailing the experimental methodologies used to ascertain these findings.
Data Presentation: Quantitative Comparison of Myosin Inhibitors
The following table summarizes the available quantitative data on the efficacy of MPH-220 enantiomers and the non-selective myosin II inhibitor, blebbistatin.
| Compound | Target | Assay Type | Efficacy Metric | Result | Citation |
| (S)-MPH-220 | Fast Skeletal Myosin II | In Vivo Rat Hindleg Force | Max Force Reduction | ~70% | |
| (R,S)-MPH-220 (Racemic) | Fast Skeletal Myosin II | In Vivo Rat Hindleg Force | Max Force Reduction | ~40% | |
| This compound | Fast Skeletal Myosin II | In Vivo Rat Hindleg Force | Efficacy | Drastically less effective than (S)-enantiomer | |
| Blebbistatin | Striated Muscle Myosins | In Vitro ATPase Assay | IC50 | 0.5 - 5 µM | |
| Blebbistatin | Smooth Muscle Myosin | In Vitro ATPase Assay | IC50 | ~80 µM |
Note: A specific IC50 value for this compound from in vitro ATPase inhibition assays is not publicly available in the reviewed literature. The in vivo data strongly suggests a significantly higher IC50 compared to the (S)-enantiomer.
Experimental Protocols
Actin-Activated Myosin ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the ATPase activity of myosin, a key process in muscle contraction.
Methodology:
-
Protein Purification: Fast skeletal muscle myosin II is purified from sources such as rabbit psoas muscle. Actin is typically purified from rabbit skeletal muscle acetone powder.
-
Assay Buffer: A typical buffer composition is 25 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl2, and 1 mM DTT.
-
Reaction Mixture: Purified myosin is incubated with varying concentrations of the test compound (e.g., this compound, (S)-MPH-220, blebbistatin) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of actin and [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., perchloric acid).
-
Quantification of Phosphate Release: The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method (e.g., malachite green assay) or by measuring the radioactivity of the liberated ³²P-labeled phosphate.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Rat Hindleg Isometric Force Measurement
This experiment directly assesses the effect of a compound on muscle force generation in a living animal.
Methodology:
-
Animal Preparation: Adult male rats are anesthetized (e.g., with isoflurane). The hindlimb is shaved, and the foot is securely attached to a force transducer.
-
Nerve Stimulation: Subcutaneous needle electrodes are placed to stimulate the sciatic nerve, which innervates the hindlimb muscles.
-
Determination of Optimal Muscle Length (L₀): The muscle is incrementally stretched until a maximal twitch force is achieved in response to a single electrical pulse.
-
Measurement of Tetanic Force: A train of high-frequency electrical pulses (e.g., 50 Hz for 300 ms) is delivered to the sciatic nerve to induce a sustained, maximal tetanic contraction. The peak isometric force is recorded.
-
Drug Administration: The test compound (e.g., this compound, (S)-MPH-220) is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
Post-Dose Force Measurement: Tetanic force measurements are repeated at various time points after drug administration to determine the extent and duration of muscle force reduction.
-
Data Analysis: The percentage reduction in isometric force is calculated relative to the pre-dose baseline.
Mandatory Visualizations
Signaling Pathway of MPH-220 Inhibition
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While specific disposal procedures for a compound designated as "(R)-MPH-220" are not available in public resources, this guide provides a comprehensive framework for the safe handling and disposal of novel or uncharacterized research compounds. This protocol is designed for researchers, scientists, and drug development professionals and is based on established principles of laboratory safety and hazardous waste management.
I. Hazard Identification and Characterization
Before any disposal procedures are considered, a thorough hazard assessment of the research compound must be conducted. This involves a multi-faceted approach to understanding the potential risks associated with the substance.
Key Steps in Hazard Identification:
-
Review Available Data: Compile and review all known information about the compound, including synthetic pathways, related structures, and any preliminary toxicological or ecotoxicological data.
-
Computational Toxicology Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential hazards such as toxicity, carcinogenicity, mutagenicity, and ecotoxicity.
-
Physical and Chemical Properties Analysis: Determine the compound's physical state (solid, liquid, gas), solubility, flammability, reactivity, and potential for generating hazardous decomposition products.[1]
-
Consult Institutional Expertise: Engage with your institution's Environmental Health and Safety (EHS) department. Their expertise is crucial in classifying unknown compounds and determining the appropriate disposal pathway.
A summary of key hazard characteristics and their implications for disposal is provided in the table below.
| Hazard Classification | Potential Risks | Disposal Considerations |
| Flammable Liquid | Fire and explosion hazard.[2] | Collect in a designated, properly labeled, and sealed container. Store away from ignition sources.[1][2] Do not dispose of down the drain. |
| Corrosive (Acid/Base) | Severe skin and eye damage.[3][4] | Neutralize only if you are trained and equipped to do so safely. Otherwise, dispose of as hazardous waste. Do not mix with incompatible materials. |
| Reactive | Potential for explosion, fire, or release of toxic gases upon contact with other substances. | Segregate from other chemicals. Dispose of through the hazardous waste program. Never dispose of down the drain or in regular trash. |
| Toxic/Carcinogenic | Acute or chronic health effects, including cancer.[1][2] | Handle with appropriate personal protective equipment (PPE).[5] Collect all waste, including contaminated labware, for hazardous waste disposal. |
| Environmental Hazard | Harmful to aquatic life and ecosystems.[2] | Do not release into the environment. Do not dispose of down the drain. Collect for hazardous waste disposal. |
II. Standard Operating Procedure for Disposal
The following is a step-by-step guide for the proper disposal of a research compound like "this compound."
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. Depending on the hazard assessment, a face shield and respiratory protection may be necessary.[1][5]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Solid Waste: All solid waste contaminated with the compound, including filter paper, absorbent materials, and contaminated labware, must be collected in a designated solid hazardous waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
Storage of Waste:
-
Hazardous waste containers must be kept closed at all times, except when adding waste.
-
Store waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Segregate incompatible waste streams to prevent dangerous reactions.
-
-
Requesting Waste Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits), submit a request for waste pickup through your institution's EHS department.[6]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste disposal and contact your Environmental Health and Safety department for guidance on specific chemicals.
References
Essential Safety and Logistical Information for Handling (R)-MPH-220
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-MPH-220 was found. This guide is based on established best practices for handling potent, uncharacterized research chemicals and should be supplemented by a compound-specific risk assessment before any handling occurs.
This document provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. Given the unknown toxicological profile of this compound, it must be treated as a highly potent substance, and all handling should be conducted with the utmost caution to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent research chemicals. A risk assessment should be conducted for each specific operation to determine the necessary level of protection. The following table summarizes the recommended PPE for handling this compound.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for any operations with a high risk of aerosol or dust generation, such as weighing or transferring powders. Hoods or full-facepieces can offer high protection factors.[2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test must be conducted before use.[2] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be used as primary protection when handling potent powders.[2][3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against chemical splashes and dust.[2] |
| Dedicated Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye & Face Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when a splash hazard exists.[1][2][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds like this compound. The following plan outlines the key phases of handling.
Phase 1: Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize exposure.[4]
-
Assemble Materials: Before starting, gather all necessary equipment, including an analytical balance, weigh paper or boat, spatulas, volumetric flasks, appropriate solvents, and clearly labeled waste containers.
-
Prepare for Emergencies: Ensure that a chemical spill kit and emergency contact numbers are readily accessible. An eyewash station and safety shower must be in close proximity.
-
Don PPE: Put on all required PPE in the correct order in a clean area before entering the designated handling zone.[2]
Phase 2: Weighing and Aliquoting
-
Minimize Dust Generation: When handling the powdered compound, use gentle scooping and transfer techniques to avoid creating airborne dust.[2]
-
Use a Closed System: Whenever possible, use a closed system for weighing and transferring the compound, such as a vented balance safety enclosure.[4]
-
Accurate Weighing: Carefully weigh the desired amount of the compound. After weighing, gently tap the spatula to remove any residual powder into the receiving vessel.
-
Immediate Containment: Keep containers with this compound sealed whenever not in active use.
Phase 3: Dissolution and Handling in Solution
-
Solubilization: Carefully transfer the weighed powder into a volumetric flask. Use a small amount of the chosen solvent to rinse the weigh paper or boat to ensure a complete transfer.
-
Controlled Addition of Solvent: Add the solvent slowly to the flask to avoid splashing.
-
Safe Mixing: Cap the flask securely and mix by inversion or using a vortex mixer until the compound is fully dissolved.
-
Labeling: Ensure the final solution container is clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.
Phase 4: Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment used during the handling process with a validated cleaning agent.[2][5]
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.[2]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, shoe covers, weigh papers, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Deactivation and Disposal Methods
-
Chemical Deactivation: For larger quantities or in the event of a spill, chemical deactivation may be necessary. The choice of deactivation agent will depend on the chemical properties of this compound. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on appropriate deactivation procedures.
-
Activated Carbon Adsorption: For some psychoactive compounds, adsorption onto activated carbon can be an effective deactivation method before disposal.[7][8] This involves mixing the chemical waste with an activated carbon-based system.
-
Final Disposal: All waste containing this compound must be disposed of through your institution's hazardous waste management program.[9] Ensure that all containers are properly labeled according to institutional and regulatory guidelines. Do not dispose of this compound down the drain or in regular trash.
Visualizations
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for the safe handling of a potent research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
